Urotensin I
Description
Structure
2D Structure
Properties
CAS No. |
9047-54-5 |
|---|---|
Molecular Formula |
C106H177N35O35S |
Molecular Weight |
2533.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H177N35O35S/c1-12-52(8)83(141-95(168)61(21-17-40-121-106(117)118)126-86(159)54(10)123-87(160)57(108)36-41-177-11)103(176)134-65(29-34-79(151)152)94(167)137-70(45-74(110)144)101(174)132-64(28-33-78(149)150)92(165)128-59(19-15-38-119-104(113)114)90(163)131-63(27-32-77(147)148)93(166)130-62(26-31-73(109)143)88(161)124-53(9)85(158)122-48-76(146)125-67(42-49(2)3)97(170)138-71(46-75(111)145)100(173)129-60(20-16-39-120-105(115)116)89(162)127-58(18-13-14-37-107)91(164)136-69(44-55-22-24-56(142)25-23-55)99(172)135-68(43-50(4)5)98(171)139-72(47-81(155)156)102(175)133-66(30-35-80(153)154)96(169)140-82(51(6)7)84(112)157/h22-25,49-54,57-72,82-83,142H,12-21,26-48,107-108H2,1-11H3,(H2,109,143)(H2,110,144)(H2,111,145)(H2,112,157)(H,122,158)(H,123,160)(H,124,161)(H,125,146)(H,126,159)(H,127,162)(H,128,165)(H,129,173)(H,130,166)(H,131,163)(H,132,174)(H,133,175)(H,134,176)(H,135,172)(H,136,164)(H,137,167)(H,138,170)(H,139,171)(H,140,169)(H,141,168)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t52-,53-,54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,82-,83-/m0/s1 |
InChI Key |
PSHRXNWYHPYFQX-OXFOZPMTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Other CAS No. |
9047-54-5 |
sequence |
MARIENEREQAGLNRKYLDEV |
Synonyms |
urotensin I |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Urotensin I in Teleost Fish: A Technical Deep Dive
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the historical discovery, physiological characterization, and signaling pathways of Urotensin I in teleost fish.
This whitepaper provides an in-depth technical overview of the seminal research that led to the identification and characterization of this compound (UI), a key neuropeptide in teleost fish. It details the experimental methodologies, presents quantitative physiological data, and illustrates the molecular signaling cascades initiated by this important hormone.
A Serendipitous Discovery: Unraveling the Caudal Neurosecretory System
The journey to uncover this compound began with the intriguing anatomical parallel between the teleost caudal neurosecretory system and the mammalian neurohypophysis. This morphological similarity spurred researchers to investigate the potential for a rich source of bioactive molecules within the teleost urophysis, a neurohemal organ. In the late 1960s and early 1970s, a team led by Karl Lederis embarked on a series of investigations that would ultimately lead to the discovery of a new family of peptides.[1][2]
Their initial work focused on extracts from the urophysis of two teleost species: the white sucker (Catostomus commersoni) and the carp (Cyprinus carpio).[2] These extracts exhibited potent biological activity, most notably a pronounced and long-lasting hypotensive (blood pressure-lowering) effect when tested in mammals.[1][3] This vasodilatory activity became the primary bioassay for the purification and subsequent characterization of the active principle, which they named this compound.[1]
Experimental Protocols: From Tissue Extraction to Bioassay
The isolation and characterization of this compound relied on a series of meticulous experimental procedures. The following sections detail the key methodologies employed by the pioneering researchers.
Extraction and Purification of this compound
The initial step involved the extraction of peptides from the urophyses of Catostomus commersoni and Cyprinus carpio.[2][4]
Protocol:
-
Tissue Homogenization: Urophyses were collected and homogenized in cold 0.1 N hydrochloric acid (HCl).[4]
-
Heat Treatment: The acidic homogenate was heated to 100°C for 15 minutes. This step served to denature and precipitate larger proteins, aiding in the initial purification of the smaller, heat-stable peptides like UI.[4]
-
Centrifugation: The heated mixture was then centrifuged to pellet the precipitated proteins, leaving the peptide-rich supernatant.
-
Gel Filtration Chromatography: The supernatant was subjected to gel filtration chromatography, a technique that separates molecules based on their size. This step was crucial for isolating a fraction containing peptides of the approximate molecular weight of UI.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions from gel filtration were further purified using reverse-phase HPLC. This high-resolution technique allowed for the separation of UI from other closely related peptides, yielding a highly purified sample.
The Rat Hindlimb Perfusion Bioassay
The primary bioassay used to guide the purification of this compound was the isolated rat hindlimb perfusion model. This assay provided a sensitive and reliable method for quantifying the vasodilatory activity of the urophysial extracts.[1][3]
Protocol:
-
Animal Preparation: A rat was anesthetized, and the femoral artery and vein of one hindlimb were surgically isolated and cannulated.
-
Perfusion Circuit: The femoral artery was perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant flow rate. The perfusion pressure was continuously monitored.
-
Drug Administration: Aliquots of the urophysial extracts or purified fractions were injected into the perfusion circuit.
-
Measurement of Vasodilation: A decrease in perfusion pressure at a constant flow rate indicated vasodilation. The magnitude of the pressure drop was used to quantify the activity of this compound.
The logical workflow for the discovery and initial characterization of this compound is depicted in the following diagram:
Quantitative Physiological Effects of this compound
This compound elicits a potent and dose-dependent hypotensive effect in mammals. The primary mechanism of this action is the selective vasodilation of the mesenteric vascular bed, which supplies blood to the intestines.[1][5]
| Species | Preparation | Dose | Effect on Blood Pressure | Reference |
| Rat (Normotensive) | Conscious | 10 mU/100 g body weight (i.v.) | 12.4 ± 1.28% decrease | [6] |
| Rat (Hypertensive Female) | Conscious | 10 mU/100 g body weight (i.v.) | 17.9 ± 1.46% decrease | [6] |
| Rat (Hypertensive Male) | Conscious | 10 mU/100 g body weight (i.v.) | 28.9 ± 1.06% decrease | [6] |
| Dog | Anesthetized | Intravenous infusion | Sustained decrease in peripheral resistance and increase in cardiac output | [5] |
Table 1: Quantitative Hypotensive Effects of this compound.
The amino acid sequences of this compound from Catostomus commersoni and Cyprinus carpio were determined and found to be highly homologous to the then-newly discovered ovine corticotropin-releasing factor (CRF) and the frog skin peptide, sauvagine.[2][4]
| Species | Amino Acid Sequence | Reference |
| Catostomus commersoni | H-Asn-Asp-Asp-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Asn-Met-Ile-Glu-Met-Ala-Arg-Ile-Glu-Asn-Glu-Arg-Glu-Gln-Ala-Gly-Leu-Asn-Arg-Lys-Tyr-Leu-Asp-Glu-Val-NH2 | [4] |
| Cyprinus carpio | H-Asn-Asp-Asp-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Asn-Met-Ile-Glu-Met-Ala-Arg-Asn-Glu-Asn-Gln-Arg-Glu-Gln-Ala-Gly-Leu-Asn-Arg-Lys-Tyr-Leu-Asp-Glu-Val-NH2 | [4] |
Table 2: Amino Acid Sequence of Teleost this compound.
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating two G-protein coupled receptors (GPCRs): the corticotropin-releasing factor receptor 1 (CRF1) and CRF2.[7] These receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.[7]
Upon binding of UI to the CRF receptor, the following signaling cascade is initiated:
-
G-Protein Activation: The Gs alpha subunit is activated, leading to the dissociation of GDP and binding of GTP.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.
-
MAP Kinase Pathway Activation: The signaling cascade also involves the activation of the p42/44 mitogen-activated protein kinase (MAPK), also known as ERK1/2.[7]
-
Physiological Response: The downstream targets of these kinase pathways ultimately lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.
The signaling pathway of this compound is illustrated in the diagram below:
Conclusion and Future Directions
The discovery of this compound in teleost fish was a landmark achievement in comparative endocrinology. It not only unveiled a new family of peptide hormones but also provided crucial insights into the evolutionary relationship between neurosecretory systems across different vertebrate classes. The potent and selective vasodilatory effects of UI have made it a valuable tool for cardiovascular research and a potential lead for the development of novel therapeutic agents. Further research is warranted to fully elucidate the physiological roles of this compound in teleost fish and to explore its therapeutic potential in mammalian systems.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Isolation, analysis of structure, synthesis, and biological actions of this compound neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological observations on the hypotensive action of extracts of teleost fish Urophyses (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and amino acid sequence of this compound, a vasoactive and ACTH-releasing neuropeptide, from the carp (Cyprinus carpio) urophysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a specific mesenteric vasodilator peptide, this compound, to reduce afterload in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of urotensins. IV. Blood pressure-lowering effects of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound–CRF–Urocortins: A mermaid’s tail - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Urotensin II: Protein Sequence, Post-Translational Modifications, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent cyclic neuropeptide that has garnered significant interest within the scientific and pharmaceutical communities due to its profound effects on the cardiovascular and central nervous systems. Initially isolated from the urophysis of teleost fish, the human ortholog of U-II has been identified as one of the most powerful endogenous vasoconstrictors known to date. This peptide, along with its cognate G protein-coupled receptor (GPCR), the Urotensin receptor (UTR), constitutes the urotensinergic system. Dysregulation of this system has been implicated in a variety of pathological conditions, including heart failure, hypertension, atherosclerosis, and renal dysfunction, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the Urotensin II protein, detailing its amino acid sequence, critical post-translational modifications, and the intricate signaling pathways it governs. Furthermore, it outlines key experimental protocols for the investigation of the urotensinergic system, offering a valuable resource for researchers in the field.
Urotensin II Protein Sequence and Post-Translational Modifications
The biological activity of Urotensin II is intrinsically linked to its primary structure and subsequent post-translational modifications. The mature human Urotensin II is an 11-amino acid peptide derived from a larger precursor protein, prepro-urotensin II.
Amino Acid Sequence
The amino acid sequence of mature, biologically active human Urotensin II is:
H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH
A key feature of the U-II peptide is the highly conserved cyclic core, which is essential for its biological function. This core hexapeptide sequence, -Cys-Phe-Trp-Lys-Tyr-Cys-, is connected by a disulfide bond.[1]
Post-Translational Modifications
The most critical post-translational modification of Urotensin II is the formation of a disulfide bridge between the two cysteine residues at positions 5 and 10. This intramolecular bond creates the cyclic structure that is indispensable for receptor binding and activation.[1][2] The processing of the prepro-urotensin II precursor involves proteolytic cleavage at specific sites to release the mature peptide.[3]
In addition to the primary U-II peptide, a related peptide named Urotensin II-Related Peptide (URP) has been identified. URP is an octapeptide that shares the same C-terminal cyclic hexapeptide core as U-II and also acts as an endogenous ligand for the Urotensin receptor.[4]
Urotensin II Receptor (UTR) and Signaling Pathways
Urotensin II exerts its biological effects by binding to and activating its specific receptor, the Urotensin receptor (UTR), previously known as GPR14.[5] UTR is a class A rhodopsin-like G protein-coupled receptor. The binding of U-II to UTR initiates a cascade of intracellular signaling events that ultimately mediate the peptide's diverse physiological and pathophysiological actions.
The primary signaling pathway activated by the U-II/UTR system involves the coupling to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. The increased calcium levels, along with DAG, activate Protein Kinase C (PKC).[3][6]
Downstream of this initial Gαq/11-PLC-Ca2+ pathway, several other signaling cascades are engaged, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: U-II stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1]
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is implicated in U-II-induced vasoconstriction and cell migration.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This cascade is involved in cell survival and proliferation.
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of CaMKII has been observed in response to U-II, contributing to processes like cardiac hypertrophy.
The intricate network of these signaling pathways underscores the pleiotropic effects of Urotensin II in various cell types and tissues.
Data Presentation
Table 1: Amino Acid Sequences of Human Urotensin II and Urotensin II-Related Peptide
| Peptide | Sequence | Number of Amino Acids |
| Human Urotensin II | H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 11 |
| Urotensin II-Related Peptide (URP) | H-Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 8 |
Table 2: Key Signaling Molecules in the Urotensin II Pathway
| Molecule | Class | Primary Activator(s) | Key Downstream Effect(s) |
| UTR (GPR14) | G Protein-Coupled Receptor | Urotensin II, URP | Activation of Gαq/11 |
| Gαq/11 | G Protein α-subunit | UTR | Activation of Phospholipase C |
| Phospholipase C (PLC) | Enzyme | Gαq/11 | Production of IP3 and DAG |
| Protein Kinase C (PKC) | Kinase | DAG, Ca²⁺ | Activation of MAPK pathways |
| ERK1/2 | Kinase (MAPK) | PKC, other upstream kinases | Regulation of gene expression, cell proliferation |
| p38 MAPK | Kinase (MAPK) | Various cellular stresses, PKC | Regulation of inflammation and apoptosis |
Experimental Protocols
A variety of in vitro and ex vivo experimental techniques are employed to study the urotensinergic system. Below are detailed methodologies for key experiments.
Urotensin II Receptor Binding Assay
This assay is used to determine the binding affinity of ligands to the Urotensin receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human Urotensin receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a microplate, combine the cell membranes, a radiolabeled Urotensin II analog (e.g., [¹²⁵I]-U-II) at a fixed concentration, and varying concentrations of the unlabeled competitor ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following Urotensin receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the Urotensin receptor in a black-walled, clear-bottom microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[7][8]
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Urotensin II or other test compounds to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
Western Blotting for MAPK Activation
This technique is used to detect the phosphorylation and thus activation of downstream signaling proteins like ERK1/2.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and serum-starve them to reduce basal signaling.
-
Treat the cells with Urotensin II for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to normalize for protein loading.
-
Quantify the band intensities to determine the relative level of protein phosphorylation.
-
Disulfide Bridge Characterization by Mass Spectrometry
This method is used to confirm the presence and location of the disulfide bond in the Urotensin II peptide.
Methodology:
-
Sample Preparation:
-
Digest the Urotensin II peptide with a specific protease (e.g., trypsin) under non-reducing conditions to generate peptide fragments.
-
In a parallel experiment, reduce the disulfide bond with a reducing agent (e.g., dithiothreitol) and alkylate the free cysteine residues (e.g., with iodoacetamide) before digestion.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the mass spectra of the non-reduced and reduced samples.
-
In the non-reduced sample, identify a peptide ion with a mass corresponding to the two cysteine-containing fragments linked by a disulfide bond.
-
In the reduced and alkylated sample, these two fragments will appear as separate peptide ions with modified cysteine residues.
-
Fragment the disulfide-linked peptide ion in the MS/MS mode to confirm the identity of the two constituent peptides.
-
Conclusion
Urotensin II is a peptide of significant interest due to its potent biological activities and its association with various cardiovascular and neurological diseases. A thorough understanding of its protein sequence, the critical role of the disulfide bridge in its structure and function, and the complex signaling pathways it activates is essential for the development of novel therapeutics targeting the urotensinergic system. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted roles of Urotensin II and its receptor, paving the way for future discoveries and potential clinical applications.
References
- 1. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Urotensin I: A Potent Endogenous Corticotropin-Releasing Factor in Teleost Fish
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate neuroendocrine stress axis of teleost fish, the regulation of cortisol production is paramount for survival and homeostasis. While corticotropin-releasing factor (CRF) is a well-established secretagogue of adrenocorticotropic hormone (ACTH), a growing body of evidence has solidified the role of urotensin I (UI) as a potent, endogenous CRF-like neuropeptide.[1][2] This technical guide provides a comprehensive overview of the function of this compound as a primary stimulator of the hypothalamic-pituitary-interrenal (HPI) axis in fish, with a focus on its physiological actions, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals investigating the comparative endocrinology of stress and potential therapeutic targets within the CRF system.
This compound, a 41-amino acid peptide originally isolated from the caudal neurosecretory system of the white sucker, Catostomus commersoni, exhibits significant structural homology to the CRF peptide family.[3] This structural similarity is the foundation for its potent ACTH-releasing activity, which in some species surpasses that of ovine CRF.[1][2] In vivo and in vitro studies have demonstrated that UI stimulates the release of ACTH from the pituitary, which in turn triggers the synthesis and release of cortisol from the interrenal tissue, the piscine equivalent of the adrenal cortex.[1][2][4] This CRF-like activity is a key component of the physiological stress response in fish. Furthermore, the ACTH-releasing action of this compound is subject to negative feedback by cortisol, indicating its integration into the classic HPI axis regulatory loop.[5]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from key studies investigating the corticotropin-releasing activity of this compound in fish.
Table 1: In Vitro Potency of this compound on ACTH Release from Goldfish Pituitary Cells
| Peptide | Relative Potency (Compared to Ovine CRF) | Reference |
| This compound | 2-3 times more potent | [1][2] |
| Sauvagine | Approximately equipotent | [1][2] |
Table 2: Dose-Dependent ACTH-Releasing Activity of Carp this compound in Cultured Rat Pituitary Cells
| Concentration Range | Observation | Reference |
| 10 pM - 100 nM | Dose-dependent increase in ACTH release | [1] |
| Potency was approximately one-seventh that of rat CRF | [1] |
Table 3: In Vivo Effect of Intraperitoneal Injection of this compound on Plasma Cortisol in Goldfish
| Treatment | Effect on Plasma Cortisol | Reference |
| This compound | Significant increase | [1][2] |
| Ovine CRF | Significant increase | [1][2] |
| Sauvagine | Significant increase | [1][2] |
Signaling Pathways of this compound
This compound exerts its effects on pituitary corticotrophs by binding to specific G-protein coupled receptors (GPCRs), namely the CRF type 1 receptor (CRHR1) and CRF type 2 receptor (CRHR2).[6][7] The binding of UI to these receptors initiates an intracellular signaling cascade that ultimately leads to the synthesis and release of ACTH. While the precise downstream signaling pathways in fish are still under investigation, it is hypothesized that, similar to CRF in mammals, UI binding to its receptors leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).
Figure 1: Proposed signaling pathway of this compound in fish pituitary corticotrophs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound as a corticotropin-releasing factor in fish.
In Vitro Superfusion of Dispersed Goldfish Pituitary Cells
This protocol is adapted from studies investigating the direct effects of this compound on ACTH release from pituitary cells.[1][2][5]
Objective: To measure the dose-dependent release of ACTH from isolated pituitary cells in response to this compound.
Materials:
-
Goldfish (Carassius auratus)
-
Dispersing medium (e.g., Ca2+-free saline with trypsin)
-
Superfusion medium (e.g., Medium 199 with Earle's salts, buffered with HEPES)
-
Bio-Gel P-2 or Sephadex G-10
-
Superfusion chambers
-
Peristaltic pump
-
Fraction collector
-
Synthetic this compound and other test peptides
-
Radioimmunoassay (RIA) kit for fish ACTH
Procedure:
-
Pituitary Gland Dissection and Dispersion:
-
Anterior pituitaries are dissected from goldfish and minced.
-
The tissue fragments are incubated in a dispersing medium (e.g., 0.25% trypsin in Ca2+-free saline) with gentle agitation to obtain a single-cell suspension.
-
The cell dispersion is stopped by the addition of a trypsin inhibitor or serum-containing medium.
-
The cells are washed and resuspended in superfusion medium.
-
-
Cell Column Preparation:
-
The dispersed pituitary cells are mixed with a swollen matrix (e.g., Bio-Gel P-2) and packed into small columns within the superfusion chambers.
-
-
Superfusion:
-
The cell columns are continuously superfused with medium at a constant flow rate (e.g., 0.2-0.5 mL/min) using a peristaltic pump.
-
The superfusate is collected in fractions at regular intervals (e.g., 2-5 minutes).
-
After a stabilization period to establish a baseline of ACTH release, the superfusion medium is switched to one containing known concentrations of this compound or other test peptides.
-
Following the stimulation period, the medium is switched back to the control medium to observe the return to baseline.
-
-
Hormone Measurement:
-
The concentration of ACTH in each collected fraction is determined using a specific radioimmunoassay for fish ACTH.
-
Figure 2: Experimental workflow for in vitro superfusion of goldfish pituitary cells.
In Vivo Administration of this compound and Measurement of Plasma Cortisol
This protocol is based on studies examining the in vivo effects of this compound on the HPI axis.[1][2]
Objective: To determine the effect of this compound on circulating cortisol levels in live fish.
Materials:
-
Goldfish (Carassius auratus) or other suitable fish species
-
Betamethasone or dexamethasone (for suppression of endogenous ACTH)
-
Synthetic this compound
-
Saline solution (for injections)
-
Heparinized syringes for blood collection
-
Centrifuge
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for fish cortisol
Procedure:
-
Acclimation and Pre-treatment:
-
Fish are acclimated to laboratory conditions.
-
To study the direct effect on cortisol release, endogenous ACTH secretion can be suppressed by intraperitoneal injection of betamethasone or dexamethasone prior to the experiment.
-
-
Peptide Administration:
-
Fish are lightly anesthetized.
-
A known dose of synthetic this compound, dissolved in saline, is administered via intraperitoneal injection.
-
Control fish receive an injection of saline only.
-
-
Blood Sampling:
-
At specific time points after injection, blood samples are collected from the caudal vasculature using heparinized syringes.
-
-
Plasma Separation and Cortisol Measurement:
-
Blood samples are centrifuged to separate the plasma.
-
Plasma cortisol concentrations are measured using a validated RIA or ELISA for fish cortisol.
-
Radioimmunoassay (RIA) for Fish ACTH and Cortisol
This is a general protocol for the quantification of hormones in fish plasma or superfusate.
Objective: To accurately measure the concentration of ACTH or cortisol in biological samples.
Materials:
-
Specific primary antibody against fish ACTH or cortisol
-
Radiolabeled tracer (e.g., 125I-labeled human ACTH)
-
Standard hormone (e.g., human 1-39 ACTH or cortisol)
-
Second antibody (for precipitation of the antigen-antibody complex)
-
Assay buffer
-
Gamma counter
Procedure:
-
Assay Setup:
-
A standard curve is prepared by serially diluting the standard hormone.
-
Unknown samples (plasma or superfusate fractions) are added to assay tubes.
-
-
Incubation:
-
The primary antibody is added to all tubes (standards and unknowns) and incubated to allow for binding.
-
The radiolabeled tracer is then added to all tubes and incubated further. The tracer competes with the unlabeled hormone in the sample or standard for binding to the primary antibody.
-
-
Separation of Bound and Free Hormone:
-
A second antibody is added to precipitate the primary antibody-antigen complex.
-
The tubes are centrifuged, and the supernatant (containing unbound tracer) is decanted.
-
-
Counting and Data Analysis:
-
The radioactivity of the pellet (containing the bound tracer) is measured using a gamma counter.
-
The concentration of the hormone in the unknown samples is determined by comparing their radioactivity to the standard curve.
-
Conclusion
The evidence strongly supports the role of this compound as a significant corticotropin-releasing factor in teleost fish. Its potent ACTH-releasing activity, structural homology to CRF, and interaction with CRF receptors solidify its position as a key regulator of the HPI axis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its physiological significance. For researchers in comparative endocrinology and drug development, understanding the nuances of the this compound system in fish offers valuable insights into the evolution of the stress response and may reveal novel targets for modulating CRF-related pathways.
References
- 1. Adrenocorticotropic hormone-releasing activity of this compound and its fragments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a CRF-like neuropeptide, stimulates acth release from the teleost pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cortisol inhibits the ACTH-releasing activity of this compound, CRF and sauvagine observed with superfused goldfish pituitary cells [pubmed.ncbi.nlm.nih.gov]
- 6. ACTH-releasing activity of this compound and ovine CRF: interactions with arginine vasotocin, isotocin and arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Expression and Regulation of this compound and Corticotropin-Releasing Hormone Receptors in Ovary of Olive Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Urotensin II Signaling Pathway and its Second Messengers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic peptide that has garnered significant attention in the scientific community as the most potent endogenous vasoconstrictor identified to date.[1] Its actions are mediated through the Urotensin II receptor (UT), a G protein-coupled receptor (GPCR) also known as GPR14. The U-II/UT system is implicated in a wide array of physiological and pathophysiological processes, particularly within the cardiovascular system, making it a compelling target for therapeutic intervention in conditions such as hypertension, heart failure, and atherosclerosis. This technical guide provides a comprehensive overview of the Urotensin II signaling pathway, its key second messengers, and detailed methodologies for its investigation.
The Urotensin II Receptor and its Ligand
The U-II peptide's biological activity is conferred by a conserved cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-.[2] U-II binds with high affinity to its receptor, UT, which is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
Core Signaling Pathway: Gαq/11 Activation and Second Messenger Generation
Upon U-II binding, the UT receptor undergoes a conformational change, leading to the activation of Gαq/11. This activation stimulates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Inositol 1,4,5-Trisphosphate (IP3) and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a primary and critical event in U-II signaling.
Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity and contributing to the diverse cellular effects of U-II. In cultured rat aortic vascular smooth muscle cells (VSMCs) and endothelium-denuded thoracic aorta, U-II has been shown to cause a time-dependent activation of PKC.[3]
Downstream Signaling Cascades
The initial signals generated by IP3 and DAG propagate through several interconnected downstream pathways, leading to a variety of cellular responses.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a crucial mediator of cell proliferation, differentiation, and survival. U-II has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types, including ventricular myocytes and endothelial progenitor cells.[4][5] This activation can be dependent on both PKC and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6]
RhoA/Rho-Kinase (ROCK) Pathway
The RhoA/ROCK pathway plays a significant role in regulating smooth muscle contraction, cell migration, and cytoskeletal organization. U-II activates the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[4] This pathway is a key contributor to the vasoconstrictor effects of U-II.
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway
The sustained elevation of intracellular calcium can lead to the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). In ventricular myocytes, U-II has been demonstrated to induce CaMKII activation, which is implicated in the development of cardiac hypertrophy.[4][7]
Quantitative Data on Urotensin II Signaling
The following tables summarize key quantitative data related to the Urotensin II signaling pathway, providing a basis for comparative analysis.
Table 1: Urotensin II Receptor Binding Affinities and Ligand Potencies
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| Human U-II | Rat recombinant UT receptor | Radioligand Binding | Ki | 2.7 nM | [8] |
| Human U-II | Cat recombinant UT receptor | Radioligand Binding | Ki | 8.7 nM | [8] |
| Human U-II | Monkey recombinant UT receptor | Radioligand Binding | Ki | 3.6 nM | [8] |
| Human U-II | Human recombinant UT receptor | Radioligand Binding | Ki | 5.3 nM | [8] |
| Succinoyl-U-II(4-11) | Human UT receptor | Radioligand Binding | Ki | 1.14 ± 0.01 nM | [2] |
| Succinoyl-U-II(4-11) | Rat UT receptor | Radioligand Binding | Ki | 1.65 ± 0.04 nM | [2] |
| SB-710411 | Rat UT receptor | Radioligand Binding | pKi | 7.50 ± 0.07 | [9] |
| SB-710411 | Monkey UT receptor | Radioligand Binding | pKi | 6.82 ± 0.06 | [9] |
| GSK1440115 | U-II Receptor | Inhibition Assay | IC50 | 82.3 nM | [10] |
| BIM-23127 | UT Receptor | Inhibition of Hypertrophy | KB | 34 ± 6 nM | [11] |
| Palosuran (ACT058362) | Human UT2R | Molecular Binding | Kd | ~ 4 nM | [12] |
| Palosuran (ACT058362) | Rat UT2R | Molecular Binding | Kd | ~ 1,500 nM | [12] |
| SB706375 | Human UT2R | Molecular Binding | Kd | ~ 9 nM | [12] |
| SB706375 | Rat UT2R | Molecular Binding | Kd | ~ 21 nM | [12] |
Table 2: EC50/pEC50 Values for Urotensin II-Induced Cellular Responses
| Response | Cell Type/Tissue | Parameter | Value | Reference |
| Vasoconstriction | Rat thoracic aorta | pEC50 | 9.09 ± 0.19 | [13][14] |
| Vasoconstriction | Rat main pulmonary artery | pEC50 | 8.55 ± 0.08 | [15] |
| Vasoconstriction | Dog LCX coronary artery | pEC50 | 9.46 ± 0.11 | [14] |
| Vasoconstriction | Cynomolgus monkey arteries | pEC50 | 8.96 - 9.92 | [14] |
| Phosphoinositide Hydrolysis | Rabbit thoracic aorta | pEC50 | 8.6 | [16] |
| Cardiomyocyte Hypertrophy | H9c2 cardiomyocytes (reporter assay) | EC50 | 0.7 ± 0.2 nM | [11] |
| Cardiomyocyte Hypertrophy | H9c2 cardiomyocytes ([3H]-leucine incorp.) | EC50 | 150 ± 40 nM | [11] |
| Cardiomyocyte Hypertrophy | Neonatal cardiomyocytes | EC50 | 0.26 nM | [17] |
| Calcium Mobilization | Single cells | EC50 | 0.6 ± 0.002 nM | [18] |
| Calcium Mobilization (U-II(4-11)) | Single cells | EC50 | 1.2 ± 0.003 nM | [18] |
Detailed Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to U-II stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the cells and wash with HBS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add U-II at the desired concentration and continue to record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Western Blotting for Phosphorylated ERK1/2
This protocol details the detection of U-II-induced activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cells of interest
-
Urotensin II
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and serum-starve overnight.
-
Treat cells with U-II for the desired time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
BrdU Cell Proliferation Assay
This protocol outlines the measurement of U-II-induced cell proliferation by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells of interest
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU primary antibody
-
HRP- or fluorophore-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB) or fluorescence detection system
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with U-II at various concentrations for the desired duration (e.g., 24-48 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
-
Fixation and Denaturation:
-
Remove the labeling solution and fix the cells with a fixing solution.
-
Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells.
-
Incubate with a conjugated secondary antibody.
-
Wash the cells.
-
-
Signal Detection:
-
If using an HRP-conjugated secondary antibody, add the TMB substrate and measure the absorbance.
-
If using a fluorophore-conjugated secondary antibody, measure the fluorescence intensity.
-
The signal intensity is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
-
Conclusion
The Urotensin II signaling pathway is a complex and multifaceted system with significant implications for cardiovascular health and disease. Its primary activation through the Gαq/11-PLC-IP3/DAG axis leads to the mobilization of intracellular calcium and the activation of PKC, which in turn trigger a cascade of downstream events involving the MAPK/ERK, RhoA/ROCK, and CaMKII pathways. Understanding the intricate details of this signaling network is crucial for the development of novel therapeutic strategies targeting the U-II/UT system. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of Urotensin II in physiology and pathology.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin II promotes the proliferation of endothelial progenitor cells through p38 and p44/42 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 8. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of the 3D structure for the rat urotensin II receptor and comparison of the antagonist binding sites and binding selectivity between human and rat from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. academic.oup.com [academic.oup.com]
- 18. iris.unina.it [iris.unina.it]
Methodological & Application
Application Notes: Urotensin II Radioimmunoassay for Plasma Samples
Introduction
Urotensin II (U-II) is a potent cyclic vasoactive peptide and the endogenous ligand for the G-protein coupled receptor, UT (formerly GPR14)[1][2]. Initially identified for its powerful vasoconstrictor properties, the U-II system is now recognized for its broad involvement in cardiovascular, renal, and endocrine functions[3]. Altered plasma levels of U-II have been associated with various pathological conditions, including heart failure, renal disease, hypertension, and diabetes, making it a significant target for research and drug development[3][4]. This document provides a detailed protocol for the quantitative measurement of human Urotensin II in plasma samples using a competitive radioimmunoassay (RIA).
Urotensin II Signaling Pathway
Urotensin II binding to its receptor (UTR) primarily activates the Gαq protein subunit. This initiates a cascade of intracellular signaling events, leading to various cellular responses. The main downstream pathways include the activation of Protein Kinase C (PKC), mobilization of intracellular calcium, and activation of the RhoA/ROCK and MAPK signaling cascades, which are implicated in processes like vasoconstriction, cell proliferation, and cardiac hypertrophy[5][6][7][8].
Caption: Urotensin II signaling cascade.
Experimental Protocol: Urotensin II RIA
This protocol outlines the necessary steps for quantifying Urotensin II levels in plasma samples.
Principle of the Assay
The radioimmunoassay is a competitive binding assay. The method is based on the competition between a fixed quantity of 125I-labeled Urotensin II and the unlabeled U-II in the standard or plasma sample for a limited number of binding sites on a U-II specific antibody. As the concentration of unlabeled U-II increases, the amount of 125I-labeled U-II bound to the antibody decreases. A standard curve is generated by plotting the bound radioactivity against known concentrations of U-II standards. The concentration of U-II in unknown samples is then determined by interpolating from this curve[9].
Materials and Reagents
-
Urotensin II (Human) RIA Kit (e.g., Phoenix Pharmaceuticals, RK-071-05 or similar) containing:
-
U-II Standard
-
Primary Antibody (Rabbit anti-U-II)
-
125I-labeled U-II Tracer
-
Goat Anti-Rabbit IgG Serum (Secondary Antibody)
-
Normal Rabbit Serum (NRS)
-
RIA Buffer
-
-
Human Plasma Samples
-
C18 Sep-Columns for plasma extraction (recommended)
-
Buffer A: 1% Trifluoroacetic Acid (TFA) in water
-
Buffer B: 60% Acetonitrile, 1% TFA in water
-
Polystyrene test tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifugal concentrator (e.g., SpeedVac) or nitrogen evaporator
-
Refrigerated centrifuge
-
Gamma counter
Sample Collection and Preparation
Blood Collection:
-
Collect whole blood into tubes containing EDTA or aprotinin.
-
Centrifuge immediately at 1,600 x g for 15 minutes at 4°C.
-
Transfer the plasma supernatant to a clean tube and store at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles[10].
Plasma Extraction (Strongly Recommended): Plasma extraction is highly recommended to remove interfering substances[9].
-
Acidify the plasma sample by adding an equal volume of Buffer A.
-
Mix thoroughly and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet proteins.
-
Activate a C18 Sep-Column by washing with Buffer B (1 ml) followed by Buffer A (3 ml, twice). Do not allow the column to dry.
-
Load the acidified plasma supernatant onto the pre-treated column.
-
Wash the column slowly with Buffer A (3 ml, twice) and discard the wash.
-
Elute the peptide slowly with Buffer B (3 ml) and collect the eluate.
-
Evaporate the eluate to dryness using a centrifugal concentrator[9].
-
Reconstitute the dried extract in RIA buffer for use in the assay.
Assay Procedure
The following procedure is a general guideline. Refer to the specific kit manual for precise volumes and incubation times.
Caption: General workflow for the Urotensin II RIA protocol[9].
Data Analysis
-
Standard Curve: Calculate the average counts per minute (CPM) for each set of duplicate tubes. Plot the CPM of the standards against their corresponding concentrations on a log-logit or semi-log graph.
-
Sample Concentration: Determine the concentration of U-II in each unknown sample by finding the CPM value on the y-axis of the standard curve and interpolating the corresponding concentration from the x-axis.
-
Adjust for Dilution: Multiply the interpolated value by any dilution factors used during sample preparation to obtain the final concentration in the original plasma sample.
Data and Performance Characteristics
The performance of a Urotensin II RIA kit is defined by its sensitivity, range, and specificity.
Table 1: Typical Assay Performance Characteristics
| Parameter | Specification | Reference |
| Assay Range | 1-128 pg/tube (equivalent to 10-1280 pg/ml) | [11] |
| Lowest Detection Limit | 30.1 pg/ml | [11] |
| Cross-Reactivity | ||
| Urotensin II (Human) | 100% | [12] |
| Urotensin II (Rat) | 18.2% | [12] |
| Urotensin II Related Peptide (Human) | 15.7% | [12] |
| Angiotensin II | 0% | [12] |
| Endothelin-1 | 0% | [12] |
Note: Cross-reactivity data is illustrative and based on an EIA kit, as specific RIA cross-reactivity can vary between manufacturers.
Table 2: Reported Urotensin II Plasma Concentrations (RIA)
| Population Group | Mean/Median U-II Concentration | Reference |
| Healthy Volunteers | 12.4 ± 0.6 ng/ml | [13] |
| Healthy Subjects (Median) | 3.3 ng/ml | [14] |
| Hemodialysis Patients (Median) | 6.5 ng/ml | [14] |
Note on Data Interpretation: Reported plasma concentrations of U-II can vary significantly between studies[4]. This may be due to differences in assay formats (RIA vs. ELISA), antibody specificity for U-II fragments, and sample handling procedures[4][13]. Researchers should interpret results with caution and establish their own reference ranges. The presence of multiple "U-II-like" substances in plasma that may be recognized with different efficiencies by various assays further complicates direct comparisons[13].
References
- 1. Urotensin II stimulates plasma extravasation in mice via UT receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma urotensin-2 levels as a potential biomarker in prostate cancer: Analysis across disease stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Serum Urotensin II Levels Are Elevated in Patients with Obstructive Sleep Apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. demeditec.com [demeditec.com]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Differential levels of "urotensin-II-like" activity determined by radio-receptor and radioimmuno-assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urotensin II is an inverse predictor of incident cardiovascular events in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Specific ELISA for Urotensin I Quantification
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin I (UI) is a member of the corticotropin-releasing factor (CRF) family of peptides and plays a significant role in various physiological processes.[1] Accurate quantification of this compound in biological samples is crucial for advancing research in areas such as cardiovascular function, stress response, and metabolic regulation. This document provides a comprehensive guide to developing a specific and sensitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. Two common ELISA formats, the sandwich ELISA and the competitive ELISA, are discussed with detailed protocols. The choice between these formats often depends on the size of the analyte and the availability of suitable antibodies.
Principle of the Assays
Sandwich ELISA: This format is highly specific as it utilizes a matched pair of antibodies, a capture antibody and a detection antibody, which bind to different, non-overlapping epitopes on the this compound molecule.[2] The capture antibody is immobilized on the surface of a microplate well. The sample containing this compound is added, and the analyte is "sandwiched" between the capture and the enzyme-conjugated detection antibody. The signal generated by the enzyme is directly proportional to the amount of this compound in the sample.
Competitive ELISA: In this format, the this compound in the sample competes with a labeled (e.g., biotinylated) this compound for a limited number of capture antibody binding sites.[3][4] The microplate wells are coated with a capture antibody. A mixture of the sample and a fixed amount of labeled this compound is added to the wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. This format is often suitable for smaller antigens where the binding of two antibodies simultaneously (as in a sandwich ELISA) might be sterically hindered.
This compound Signaling Pathway
This compound is part of the CRF peptide family and is known to interact with CRF receptors, particularly the CRF2 receptor.[1][5] Upon binding to its G-protein coupled receptor (GPCR), this compound can initiate downstream signaling cascades that influence various cellular responses.
Caption: this compound signaling through the CRF2 receptor.
Experimental Protocols
The following are detailed protocols for developing a sandwich and a competitive ELISA for this compound quantification.
Protocol 1: Sandwich ELISA Development
This protocol requires a matched pair of antibodies specific to this compound.
-
High-binding 96-well microplates
-
Capture antibody (specific for this compound)
-
Detection antibody (specific for a different epitope of this compound, conjugated to an enzyme like HRP or biotin)
-
Recombinant this compound standard
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Enzyme Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Caption: Workflow for a Sandwich ELISA.
-
Plate Coating: Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[6]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the this compound standard in Assay Diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the enzyme-conjugated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step, but increase to 5 washes.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes. Monitor for color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Protocol 2: Competitive ELISA Development
This protocol is an alternative, particularly useful for small peptides.
-
High-binding 96-well microplates
-
Capture antibody (specific for this compound)
-
Biotinylated this compound
-
Recombinant this compound standard
-
Coating Buffer
-
Blocking Buffer
-
Wash Buffer
-
Assay Diluent
-
Streptavidin-HRP
-
Enzyme Substrate (TMB)
-
Stop Solution
-
Microplate reader
Caption: Workflow for a Competitive ELISA.
-
Plate Coating: Coat the plate with the capture antibody as described in the Sandwich ELISA protocol (Step 1).
-
Washing: Wash the plate as described previously.
-
Blocking: Block the plate as described previously.
-
Washing: Wash the plate.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard. In separate tubes, mix 50 µL of each standard or sample with 50 µL of a fixed, pre-determined concentration of biotinylated this compound. Immediately add 100 µL of this mixture to the appropriate wells. Incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP diluted in Assay Diluent to each well. Incubate for 30-60 minutes at RT.
-
Washing: Repeat the wash step (5 times).
-
Signal Development: Add TMB substrate and incubate as described previously.
-
Stopping the Reaction: Add Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm. The signal will be inversely proportional to the this compound concentration.
Data Presentation and Analysis
A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of this compound in the samples is then interpolated from this curve.
Assay Performance Characteristics
The following tables summarize the expected performance characteristics of a well-developed this compound ELISA.
Table 1: Sandwich ELISA Performance
| Parameter | Example Value | Description |
| Detection Range | 10 - 1000 pg/mL | The range of concentrations over which the assay is linear and accurate.[7] |
| Sensitivity (LOD) | < 5 pg/mL | The lowest concentration of this compound that can be reliably detected.[7] |
| Intra-Assay CV | < 8% | Precision within a single assay run.[7] |
| Inter-Assay CV | < 12% | Precision between different assay runs.[7] |
| Spike Recovery | 85-115% | Accuracy of the assay in a specific sample matrix. |
| Specificity | High | No significant cross-reactivity with related peptides (e.g., Urotensin II, CRF).[7] |
Table 2: Competitive ELISA Performance
| Parameter | Example Value | Description |
| Detection Range | 0.1 - 10 ng/mL | The range of concentrations over which the assay shows a reliable competitive curve. |
| Sensitivity (IC50) | ~1 ng/mL | The concentration of this compound that causes 50% inhibition of the maximal signal. |
| Intra-Assay CV | < 10% | Precision within a single assay run.[4] |
| Inter-Assay CV | < 15% | Precision between different assay runs. |
| Spike Recovery | 80-120% | Accuracy of the assay in a specific sample matrix. |
| Specificity | High | Minimal cross-reactivity with structurally similar molecules. |
Conclusion
The development of a specific and reliable ELISA for this compound is an essential tool for advancing our understanding of its physiological and pathophysiological roles. The choice between a sandwich and a competitive ELISA format will depend on the availability of suitable antibody pairs and the specific requirements of the research. Rigorous validation of the chosen assay format is critical to ensure accurate and reproducible quantification of this compound in various biological samples.
References
- 1. This compound-CRF-Urocortins: a mermaid's tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. msesupplies.com [msesupplies.com]
- 5. Urocortins and corticotropin releasing factor type 2 receptors in the hypothalamus and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Note: In Situ Hybridization for Localization of Urotensin I mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin I (UI) is a neuropeptide belonging to the corticotropin-releasing hormone (CRH) family, which also includes the mammalian ortholog, urocortin I (Ucn I).[1][2] First identified in fish, UI is a key regulator in adaptive physiological responses, including stress, osmotic regulation, and cardiovascular homeostasis.[1] It exerts its effects by binding to CRH type 1 (CRHR1) and type 2 (CRHR2) G-protein coupled receptors.[1] Understanding the precise spatial distribution of this compound mRNA is critical for elucidating its specific roles in neuroendocrine, autonomic, and behavioral functions.[3]
In situ hybridization (ISH) is a powerful molecular technique that allows for the visualization of specific nucleic acid sequences (mRNA in this case) within the morphological context of tissues or cells.[4] By using a labeled complementary nucleic acid probe, ISH can reveal the exact cellular location of UI gene expression, providing invaluable insights for physiological studies and targeted drug development. This document provides a detailed protocol for non-radioactive colorimetric in situ hybridization to localize UI mRNA on tissue sections.
Principle of the Assay
Non-radioactive in situ hybridization (No-RISH) employs a hapten-labeled nucleic acid probe (e.g., labeled with digoxigenin, DIG) that is complementary to the target UI mRNA sequence within a fixed tissue section.[4] Following hybridization, the labeled probe is detected using an antibody conjugated to an enzyme, such as alkaline phosphatase (AP). This antibody specifically recognizes the hapten (e.g., anti-DIG-AP). Finally, the addition of a chromogenic substrate results in the formation of a colored precipitate at the site of probe-mRNA hybridization, allowing for the microscopic visualization of gene expression at a cellular resolution.
Application Examples & Data
3.1 Cellular Localization in Zebrafish
In situ hybridization has been successfully used to create transcriptional distribution maps of UI mRNA in the adult zebrafish (Danio rerio) brain and spinal cord.
-
Brain: UI mRNA expression is localized in the preoptic area, periventricular hypothalamic regions, and various nuclei of the dorsal telencephalon.[3][5]
-
Spinal Cord: The UI gene is predominantly expressed in large neurons known as Dahlgren cells, located in the ventral part of the caudal spinal cord.[6][7]
These findings support the role of UI in stress-related neuroendocrine and autonomic functions within the vertebrate central nervous system.[3]
3.2 Quantitative Analysis of UI mRNA Expression
While ISH provides spatial information, other techniques like quantitative RT-PCR (qRT-PCR) and microarray analysis can quantify mRNA expression levels. The data below, while not from ISH, illustrates how UI mRNA levels can be measured in different physiological contexts, which can be correlated with ISH localization data.
Table 1: Relative Expression of this compound (UI) mRNA in Ovarian Follicles of Olive Flounder (Paralichthys olivaceus) after DHP Treatment. Data derived from a study using qRT-PCR and is presented as an example of quantitative gene expression analysis.[1]
| Treatment Group (DHP Concentration) | Relative UI mRNA Expression (Mean ± SEM) | Fold Change vs. Control |
| Control (0 ng/ml) | 1.00 ± 0.15 | 1.0 |
| 10 ng/ml | 1.85 ± 0.20 | 1.85 |
| 100 ng/ml | 2.50 ± 0.28 | 2.50 |
| 1000 ng/ml | 1.70 ± 0.18 | 1.70 |
Table 2: Differential Expression of Urocortin (Ucn) mRNA in the Hypothalamus of Spontaneously Hypertensive Rats (SHR). Urocortin (Ucn) is the mammalian ortholog of this compound. Data derived from a study using qRT-PCR.[8]
| Brain Region | Animal Group | Relative Ucn mRNA Expression (Fold Change vs. WKY) | P-value |
| Paraventricular Nucleus (PVN) | Adult SHR | -0.61 | 0.042 |
| Supraoptic Nucleus (SON) | Juvenile SHR | -0.67 | 0.0002 |
| Supraoptic Nucleus (SON) | Adult SHR | -0.88 | < 0.0001 |
Detailed Protocol: Non-Radioactive In Situ Hybridization
This protocol is a synthesized methodology based on established non-radioactive ISH techniques for tissue sections.[9][10][11]
Materials and Reagents
-
Tissue: Freshly dissected tissue (e.g., fish brain, spinal cord), fixed in 4% paraformaldehyde (PFA) in PBS.
-
Probes: DIG-labeled antisense and sense (control) RNA probes for this compound.
-
Equipment: Cryostat or microtome, hybridization oven, slide-staining dishes, humidified chamber.
-
Reagents: DEPC-treated water, PBS, PFA, sucrose, Proteinase K, triethanolamine, acetic anhydride, formamide, SSC (Saline-Sodium Citrate) buffer, blocking reagent, anti-DIG-AP Fab fragments, NBT (nitro-blue tetrazolium chloride), BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt).
Experimental Workflow
Figure 1. General workflow for non-radioactive in situ hybridization.
Step-by-Step Methodology
6.1 Tissue Preparation
-
Fixation: Immediately after dissection, fix tissue in freshly prepared 4% PFA in 1x PBS overnight at 4°C.
-
Cryoprotection: Wash tissue in 1x PBS and then incubate in 30% sucrose in PBS at 4°C until the tissue sinks.
-
Embedding & Sectioning: Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount on positively charged slides. Allow slides to air dry for 1-2 hours. Store slides at -80°C until use.
6.2 Pre-hybridization Treatment Perform all washes in staining jars.
-
Bring slides to room temperature (RT).
-
Wash in 1x PBS for 5 minutes.
-
Incubate in Proteinase K solution (1 µg/mL in PBS) for 10 minutes at 37°C. Note: Optimize digestion time for your specific tissue to avoid tissue degradation.[10]
-
Wash in 1x PBS for 5 minutes.
-
Post-fix in 4% PFA/PBS for 10 minutes at RT.[4]
-
Wash twice in 1x PBS for 5 minutes each.
-
Incubate in freshly prepared 0.1 M triethanolamine buffer for 10 minutes. Add acetic anhydride to a final concentration of 0.25% and incubate for a further 10 minutes with gentle agitation. This step acetylates tissues to reduce background.[10]
-
Wash in 1x PBS for 5 minutes.
-
Dehydrate sections through an ethanol series (70%, 95%, 100%) for 5 minutes each. Air dry completely.
6.3 Hybridization
-
Prepare hybridization buffer (50% formamide, 5x SSC, 50 µg/mL yeast tRNA, 1% blocking reagent, 0.1% Tween-20, 50 µg/mL heparin).
-
Dilute the DIG-labeled this compound antisense probe (and sense probe for control slides) in hybridization buffer to a final concentration of 100-500 ng/mL.
-
Denature the probe mixture by heating at 80°C for 5 minutes, then immediately place on ice.[10]
-
Apply 100-200 µL of the probe mixture to each slide, covering the tissue section.
-
Cover with a glass coverslip, avoiding air bubbles.
-
Incubate overnight (16-20 hours) at 65°C in a humidified chamber.[11]
6.4 Post-hybridization Washes
-
Carefully remove coverslips by dipping slides in 5x SSC at RT.
-
Wash in 2x SSC at 65°C for 30 minutes.[11]
-
Wash twice in 0.2x SSC at 65°C for 30 minutes each. These are high-stringency washes to remove non-specifically bound probe.[12]
-
Wash twice in MABT (Maleic acid buffer with Tween-20) for 5 minutes each at RT.
6.5 Immunodetection and Visualization
-
Blocking: Incubate slides in a blocking solution (2% blocking reagent in MABT) for 1-2 hours at RT in a humidified chamber.
-
Antibody Incubation: Dilute anti-DIG-AP Fab fragments 1:2000 in blocking solution. Drain the blocking solution from the slides and apply the antibody solution. Incubate overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash slides three times in MABT for 15 minutes each at RT.
-
Equilibration: Wash slides twice in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂, 0.1% Tween-20) for 10 minutes each.
-
Color Development: Prepare the color solution by adding 4.5 µL NBT and 3.5 µL BCIP to 1 mL of NTMT buffer. Protect from light.
-
Incubate slides with the color solution in the dark. Monitor the color development (purple/blue precipitate) under a microscope. This can take from 30 minutes to several hours.
-
Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing slides in PBS for 10 minutes.
-
Mounting: Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
This compound Signaling Pathway
This compound is a member of the CRH peptide family and binds to CRH receptors, which are G-protein coupled receptors (GPCRs). The related peptide Urotensin-II has been shown to signal through the Gαq pathway.[13][14] This pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers subsequently activate downstream effectors like Protein Kinase C (PKC) and MAPK cascades, ultimately regulating cellular responses.[13][15]
References
- 1. Dynamic Expression and Regulation of this compound and Corticotropin-Releasing Hormone Receptors in Ovary of Olive Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-CRF-Urocortins: a mermaid's tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of corticotropin-releasing factor, this compound, and CRF-binding protein gene expression in the brain of the zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid and Highly Sensitive Method of Non Radioactive Colorimetric In Situ Hybridization for the Detection of mRNA on Tissue Sections | PLOS One [journals.plos.org]
- 5. comparativephys.ca [comparativephys.ca]
- 6. Comparative distribution of the mRNAs encoding this compound and urotensin II in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome Analysis Reveals Downregulation of Urocortin Expression in the Hypothalamo-Neurohypophysial System of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Simplified In Situ Hybridization Protocol Using Non-radioactively Labeled Probes to Detect Abundant and Rare mRNAs on Tissue Sections | Semantic Scholar [semanticscholar.org]
- 10. Non-radioactive in situ Hybridization Protocol Applicable for Norway Spruce and a Range of Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. mls.ls.tum.de [mls.ls.tum.de]
- 13. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urotensin-II - Wikipedia [en.wikipedia.org]
- 15. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Urotensin I in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin I (U-I) is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family of peptides. In mammals, U-I exerts its biological effects through high-affinity binding to the CRF receptor type 1 (CRF1). This interaction implicates U-I in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and various stress-related physiological and behavioral responses. Immunohistochemistry (IHC) is a critical technique for elucidating the neuroanatomical distribution of U-I-like immunoreactivity within the brain, providing insights into its functional roles in both normal and pathological states.
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical localization of this compound or CRF-like immunoreactivity in brain tissue, tailored for researchers in neuroscience and drug development.
Data Presentation: Quantitative Distribution of CRF-like Immunoreactivity in Rat Brain
The following table summarizes the relative distribution of corticotropin-releasing factor (CRF)-like immunoreactivity in various nuclei of the rat brain, as determined by radioimmunoassay (RIA). Given that this compound binds to the CRF1 receptor, this data provides a valuable reference for the expected density of U-I-responsive regions.
| Brain Region | CRF-like Immunoreactivity (ng/mg protein) |
| Hypothalamus | |
| Median eminence | Highest Concentration |
| Limbic System | |
| Lateral septal nucleus | Moderate to Low |
| Central amygdaloid nucleus | Moderate to Low |
| Periventricular thalamic nuclei | Moderate to Low |
| Bed nucleus of the stria terminalis | Moderate to Low |
| Brain Stem | |
| Ventral tegmental area | Detected |
| Central gray matter | Detected |
| Dorsal raphe | Detected |
| Parabrachial nuclei | Detected |
| Locus ceruleus | Detected |
| Inferior olive | Highest Extra-hypothalamic Level |
Data adapted from Palkovits et al., 1985.[1]
Experimental Protocols
Immunohistochemistry Protocol for this compound (CRF-like) Staining in Rodent Brain Tissue
This protocol is adapted from established methods for CRF immunohistochemistry in rat brain tissue and is suitable for detecting U-I-like immunoreactivity due to the significant homology and antibody cross-reactivity.[2][3]
1. Tissue Preparation (Formalin-Fixed, Paraffin-Embedded)
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose in PBS at 4°C until it sinks.
-
-
Sectioning:
-
Embed the brain in paraffin.
-
Cut 5-10 µm thick coronal or sagittal sections using a microtome.
-
Mount sections on adhesive-coated slides.
-
2. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections three times in PBS with 0.1% Triton X-100 (PBS-T).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a rabbit polyclonal anti-CRF antibody (which cross-reacts with this compound) diluted in blocking solution overnight at 4°C.[2] The optimal dilution should be determined empirically.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS-T.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections three times in PBS-T.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Visualize the signal using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin or other suitable nuclear stain.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
This compound / CRF Receptor 1 Signaling Pathway in Neurons
This compound binds to the CRF1 receptor, a G-protein coupled receptor (GPCR), initiating several intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] However, the CRF1 receptor can also couple to other G-proteins, activating the Phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and Protein Kinase C (PKC) activation.[4][6] Furthermore, CRF1 receptor activation can stimulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[4]
Caption: this compound signaling via the CRF1 receptor.
Experimental Workflow for Immunohistochemistry
The following diagram illustrates the key steps in the immunohistochemical workflow for detecting this compound-like immunoreactivity in brain tissue.
Caption: Immunohistochemistry workflow for this compound.
References
- 1. Distribution of corticotropin-releasing factor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of CRF-immunoreactive neurons distribution in mouse and rat brains and selective induction of Fos in rat hypothalamic CRF neurons by abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urocortin III-Immunoreactive Projections in Rat Brain: Partial Overlap with Sites of Type 2 Corticotrophin-Releasing Factor Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating Urotensin II Function In Vivo Using CRISPR-Cas9
Introduction
The urotensin family of peptides plays a significant role in a variety of physiological processes. While historically Urotensin I, a fish peptide, is known for its homology to the mammalian corticotropin-releasing factor (CRF) family of stress peptides, the focus of current mammalian research is predominantly on Urotensin II (U-II) and its specific G protein-coupled receptor, the UT receptor (also known as GPR14)[1][2][3][4]. U-II is a potent vasoactive cyclic peptide and is implicated in cardiovascular, renal, central nervous system, and metabolic functions[5][6][7]. Its receptor, UT, is widely expressed in these systems, making the U-II/UT axis a compelling target for drug development in conditions like hypertension, heart failure, and diabetes[6][7].
Traditional methods for studying gene function, such as germline knockout models, can be time-consuming and may introduce developmental compensation effects. The CRISPR-Cas9 system offers a powerful and precise alternative for in vivo genome editing, allowing for rapid and tissue-specific disruption of target genes in adult animals[8][9][10]. By delivering CRISPR-Cas9 components via adeno-associated virus (AAV) vectors, researchers can achieve efficient gene editing in specific tissues, such as the brain or heart, to study the direct physiological consequences of gene ablation[11][12][13].
This application note provides a detailed protocol for utilizing AAV-mediated CRISPR-Cas9 to knock out the Urotensin II receptor (Uts2r) gene in a specific brain region of adult mice, enabling the investigation of its in vivo function.
Principle of the Method
The CRISPR-Cas9 system is a versatile tool for genome editing[14]. It employs a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where the Cas9 protein induces a double-strand break (DSB)[9]. In the absence of a repair template, the cell's natural non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and functional gene knockout[9].
For in vivo applications, the components of the CRISPR-Cas9 system (Cas9 nuclease and gRNA) can be packaged into AAV vectors[8][11]. AAVs are a safe and effective vehicle for gene delivery to various tissues, including post-mitotic cells like neurons, and mediate long-term transgene expression[11][13]. By selecting AAV serotypes with specific tissue tropisms and employing targeted delivery methods like stereotaxic injection, gene editing can be restricted to a desired cell population or anatomical region[12][15]. This protocol will focus on targeting the Uts2r gene in the murine hypothalamus, a region implicated in cardiovascular and metabolic regulation where the U-II system is active.
Experimental Protocols
Protocol 1: gRNA Design and Vector Construction
-
gRNA Design:
-
Identify the target gene: Mouse Uts2r (Urotensin II receptor).
-
Obtain the genomic sequence of the target gene from a database such as NCBI Gene.
-
Use online gRNA design tools (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA sequences targeting an early exon of the Uts2r gene. Select 2-3 gRNAs with high predicted on-target efficiency and low predicted off-target scores.
-
Ensure the gRNA target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
gRNA Cloning:
-
Synthesize DNA oligonucleotides corresponding to the selected gRNA sequences.
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Clone the annealed gRNA cassette into an AAV vector that also expresses the Cas9 nuclease. A common strategy is to use a dual-vector AAV system to accommodate the size of the Cas9 gene, with one AAV expressing Cas9 and another expressing the gRNA(s)[12]. Alternatively, a smaller Cas9 ortholog like Staphylococcus aureus Cas9 (SaCas9) can be used to fit both components into a single AAV vector. For this protocol, we will assume a single vector system with SaCas9 under the control of a ubiquitous promoter like CBh.
-
Protocol 2: AAV Packaging and Titer Determination
-
AAV Production:
-
Co-transfect HEK293T cells with the AAV vector plasmid (containing SaCas9 and the Uts2r-targeting gRNA), an AAV helper plasmid (providing Rep and Cap genes for the desired serotype, e.g., AAV9 for broad neuronal tropism), and an adenoviral helper plasmid (e.g., pAd-F6).
-
Harvest the cells and the supernatant 48-72 hours post-transfection.
-
Purify the AAV particles using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
-
Titer Determination:
-
Measure the viral genome titer (in viral genomes per milliliter, vg/mL) using quantitative PCR (qPCR) with primers targeting a specific region of the AAV vector (e.g., the ITRs).
-
A typical titer for in vivo injection should be ≥ 1 x 10¹² vg/mL.
-
Protocol 3: In Vivo AAV-CRISPR Delivery
-
Animal Model:
-
Use adult (8-10 weeks old) C57BL/6J mice. House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
-
-
Stereotaxic Surgery:
-
Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail.
-
Secure the mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., paraventricular nucleus of the hypothalamus).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Load a Hamilton syringe with the AAV-Uts2r-gRNA/SaCas9 viral suspension.
-
Slowly lower the needle to the target depth and infuse the virus (e.g., 500 nL per side at a rate of 100 nL/min).
-
Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care, including analgesics.
-
A control group should be injected with an AAV expressing a non-targeting gRNA.
-
Protocol 4: Verification of Gene Editing
-
Tissue Harvesting:
-
At a predetermined time point post-injection (e.g., 4-6 weeks), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or harvest the brain tissue fresh (for molecular analysis).
-
Dissect the targeted brain region (hypothalamus).
-
-
Molecular Analysis:
-
Genomic DNA: Extract genomic DNA from the dissected tissue. Amplify the region surrounding the gRNA target site by PCR. Analyze the PCR products using Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) analysis or a T7 Endonuclease I (T7E1) assay to detect and quantify indels.
-
Protein: Perform Western blotting or immunohistochemistry on tissue lysates or sections, respectively, using an antibody specific for the Urotensin II Receptor to confirm protein knockout.
-
Protocol 5: Phenotypic Analysis
-
Cardiovascular Monitoring:
-
At least 3 weeks post-AAV injection, implant telemetric devices to continuously monitor blood pressure and heart rate in conscious, freely moving mice.
-
Record baseline cardiovascular parameters and assess responses to stressors (e.g., restraint stress) that are known to involve the urotensinergic system.
-
-
Metabolic Assessment:
-
Monitor body weight, food intake, and water intake.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
-
Behavioral Testing:
-
Conduct behavioral tests relevant to the hypothalamus and stress, such as the elevated plus maze or open field test, to assess anxiety-like behaviors.
-
Data Presentation
Table 1. Summary of gRNA Designs for Mouse Uts2r Gene
| gRNA ID | Target Exon | Sequence (5' to 3') | PAM | Predicted On-Target Score | Predicted Off-Target Score |
|---|---|---|---|---|---|
| mUts2r-g1 | 1 | GCACTTCATCGTGTACGCGG | AGG | 92 | 85 |
| mUts2r-g2 | 1 | GTGTCACCGTCAATGCCATC | TGG | 88 | 79 |
| mUts2r-g3 | 2 | AAGGACCGGATCTTCAGCAA | GGG | 90 | 81 |
Table 2. Hypothetical In Vivo Editing Efficiency of Uts2r in the Hypothalamus
| Treatment Group | N | Indel Frequency (%) (TIDE Analysis) | UTS2R Protein Level (% of Control) (Western Blot) |
|---|---|---|---|
| AAV-Control-gRNA | 6 | 1.2 ± 0.5 | 100 ± 8.5 |
| AAV-mUts2r-g1 | 6 | 45.7 ± 5.1 | 35.2 ± 6.3 |
Table 3. Hypothetical Physiological Data from Hypothalamic Uts2r Knockout Mice
| Treatment Group | N | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) | Body Weight Gain ( g/week ) |
|---|---|---|---|---|
| AAV-Control-gRNA | 10 | 105 ± 4 | 550 ± 20 | 0.8 ± 0.2 |
| AAV-mUts2r-g1 | 10 | 92 ± 5* | 545 ± 18 | 1.5 ± 0.3* |
*p < 0.05 compared to Control-gRNA group
Visualizations
Caption: Urotensin II Signaling Pathway.
Caption: In Vivo CRISPR-Cas9 Experimental Workflow.
References
- 1. Physiological roles of urocortins, human homologues of fish this compound, and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fish neuropeptide this compound: its physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tansobio.com [tansobio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Role of urotensin II in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AAV Vector Design Service for In Vivo Genome Editing - Creative Biolabs [creative-biolabs.com]
- 9. Applications of CRISPR-Cas systems in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically Engineering the Nervous System with CRISPR-Cas | eNeuro [eneuro.org]
- 11. CRISPR-Based Therapeutic Genome Editing: Strategies and In Vivo Delivery by AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adeno-associated virus-mediated delivery of CRISPR-Cas9 for genome editing in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges [frontiersin.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Use of AAV Vectors for CRISPR-Mediated In Vivo Genome Editing in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Urotensin II Receptor (UTR) Binding Assay Using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin-II (U-II) is a cyclic neuropeptide and the most potent endogenous vasoconstrictor identified to date.[1] It exerts its effects by binding to the Urotensin-II Receptor (UTR), a Class A G-protein coupled receptor (GPCR) also known as GPR14.[2][3] The U-II/UTR system is widely expressed in various tissues, including the cardiovascular system, central nervous system, and endocrine tissues.[1][4] Its involvement in cardiovascular remodeling, cardiac fibrosis, and cardiomyocyte hypertrophy makes it a significant therapeutic target for a range of diseases, including atherosclerosis, hypertension, and heart failure.[2][5]
Radioligand binding assays are the gold standard for quantifying the interaction between ligands and receptors.[6] These assays are crucial for screening compound libraries, determining ligand affinity (Kd, Ki), and quantifying receptor density (Bmax) in various tissues and cell preparations. This document provides a detailed protocol for performing UTR binding assays using the common radioligand, ¹²⁵I-labeled human Urotensin-II ([¹²⁵I]-hU-II).
Urotensin II Receptor Signaling Pathway
Upon agonist binding, the UTR primarily couples to G-proteins of the Gαq/11 family.[3] This initiates a signaling cascade by activating phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][5] These events lead to the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase (ROCK) pathways, ultimately mediating the various physiological and pathophysiological effects of U-II.[4][5][7]
Caption: Urotensin II Receptor (UTR) signaling cascade.
Experimental Principles & Workflow
Radioligand binding assays involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand. The amount of radioactivity bound to the receptor is then measured.
-
Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand. The data are used to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.[6]
-
Competition Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of radioligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki) of the test compound, which represents its affinity for the receptor.[6]
The general workflow involves preparing the receptor source, incubating it with the radioligand and any competing compounds, separating the bound from the free radioligand, and finally, quantifying the bound radioactivity.
Caption: General workflow for a filtration-based radioligand binding assay.
Detailed Experimental Protocols
These protocols are adapted for a 96-well plate format using vacuum filtration.
Materials and Reagents
-
Radioligand: [¹²⁵I]-hU-II (Specific Activity ~2000 Ci/mmol)
-
Unlabeled Ligands: Human Urotensin-II (hU-II) for non-specific binding determination; test compounds for competition assays.
-
Receptor Source: Membrane preparations from HEK-293 cells stably expressing the human UTR, or tissue homogenates (e.g., rat heart).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Plates: 96-well glass fiber (GF/C) filter plates, pre-treated with 0.3% polyethyleneimine (PEI).[8]
-
Scintillation Cocktail: A suitable cocktail for solid scintillators (e.g., Betaplate Scint).
-
Equipment: 96-well plate vacuum manifold, microplate scintillation counter.
Protocol 1: Saturation Binding Assay
This protocol determines the Kd and Bmax for [¹²⁵I]-hU-II.
-
Prepare Radioligand Dilutions: Perform serial dilutions of [¹²⁵I]-hU-II in binding buffer to achieve a range of final concentrations (e.g., 8-12 concentrations from 0.01 nM to 10 nM).
-
Set up Assay Plate: In a 96-well plate, add reagents in duplicate or triplicate for each condition:
-
Total Binding Wells: 50 µL of [¹²⁵I]-hU-II dilution + 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL of [¹²⁵I]-hU-II dilution + 50 µL of unlabeled hU-II (final concentration 1 µM).
-
-
Add Receptor: Add 150 µL of the membrane preparation (e.g., 10-20 µg protein per well) to all wells. The final assay volume is 250 µL.[8]
-
Incubate: Incubate the plate for 60-120 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.[8][9]
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-treated GF/C filter plate. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.[8]
-
Quantification: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Convert CPM to fmol/mg protein.
-
Plot Specific Binding against the concentration of [¹²⁵I]-hU-II. Fit the data using a non-linear regression model ("one site - specific binding") to determine the Kd and Bmax.
-
Protocol 2: Competitive Binding Assay
This protocol determines the affinity (Ki) of an unlabeled test compound.
-
Prepare Reagents:
-
Radioligand: Dilute [¹²⁵I]-hU-II in binding buffer to a final concentration at or below its Kd value (e.g., 0.2 nM).[9]
-
Test Compounds: Prepare serial dilutions of unlabeled test compounds (e.g., 10 concentrations spanning a 5-log unit range).
-
-
Set up Assay Plate: In a 96-well plate, add reagents in duplicate or triplicate:
-
Total Binding (Control): 50 µL of binding buffer.
-
Test Compound Wells: 50 µL of the respective test compound dilution.
-
Non-Specific Binding (NSB): 50 µL of unlabeled hU-II (final concentration 1 µM).
-
-
Add Radioligand: Add 50 µL of the diluted [¹²⁵I]-hU-II to all wells.
-
Add Receptor: Add 150 µL of the membrane preparation (e.g., 10-20 µg protein per well) to all wells. The final assay volume is 250 µL.
-
Incubate, Filter, and Quantify: Follow steps 4-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound: % Binding = [(CPM_test - CPM_NSB) / (CPM_total - CPM_NSB)] * 100.
-
Plot the % Binding against the log concentration of the test compound. Fit the data using a non-linear regression model ("log(inhibitor) vs. response -- variable slope") to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example Data from a [¹²⁵I]-hU-II Saturation Binding Experiment
| Parameter | Value |
| Kd (Dissociation Constant) | 0.52 nM |
| Bmax (Receptor Density) | 1250 fmol/mg protein |
| Radioligand Concentration Range | 0.02 - 15 nM |
| Non-specific Ligand | 1 µM unlabeled hU-II |
Table 2: Example Data from Competitive Binding Assays at the Human UTR
| Compound | Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Human Urotensin-II | Endogenous Agonist | 1.2 | ~0.6 | [10] |
| Urotensin-II-Related Peptide (URP) | Endogenous Agonist | - | - | [9] |
| Palosuran (ACT-058362) | Antagonist | 3.6 | ~1.8 | [10] |
| Urantide | Antagonist | - | 0.11 (pKb=8.94) | [11] |
| P5U | Superagonist | - | - | [11] |
Note: Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation and an assumed radioligand concentration and Kd. The pKb for urantide is a measure of antagonist potency derived from functional assays.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. mbimph.com [mbimph.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insight into the binding mode of peptide ligands at Urotensin-II receptor: structure-activity relationships study on P5U and urantide - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for Purified Urotensin I Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for purified Urotensin I peptide, along with detailed application notes and experimental protocols for its use in research and drug development. This compound, a member of the corticotropin-releasing factor (CRF) family of peptides, is a valuable tool for investigating various physiological processes, including stress responses, cardiovascular function, and neuroendocrine regulation.
Commercial Availability of this compound
Purified this compound peptide is available from several reputable commercial suppliers. The quality and specifications of the peptide may vary between suppliers, so it is crucial to select a product that meets the requirements of the intended application. Key parameters to consider include purity (typically determined by HPLC), molecular weight, and the form of the peptide (e.g., lyophilized powder, salt form).
Below is a summary of representative commercial sources for purified this compound peptide. Researchers should visit the suppliers' websites for the most current product information and pricing.
| Supplier | Product Name | Catalog Number (Example) | Purity | Unit Size(s) |
| Abbiotec | This compound Peptide | 350422 | >95% | 1 mg |
| Advanced ChemTech | This compound | PP5168 | Not Specified | 1 mg, 2.5 mg |
| CPC Scientific | This compound | UROT-001A | Not Specified | 0.5 mg, 1 mg |
| LifeTein | This compound | LT2347 | >95% | 1 mg |
| LKT Labs | This compound | U6957 | ≥95% | 0.5 mg, 1 mg, 2.5 mg |
| Phoenix Pharmaceuticals | This compound (Catostomus commersoni) | 047-87 | ≥95% | 100 µg |
| Sigma-Aldrich | This compound carp | U5131 | ≥95% (HPLC) | Custom |
Application Notes & Protocols
This compound is a pleiotropic neuropeptide with a range of biological activities, making it a subject of interest in various research fields. Its structural homology to CRF allows it to bind to CRF receptors, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis and stress responses. It also interacts with the urotensin receptor (UTR), which it shares with Urotensin-II, influencing cardiovascular and renal functions.
Investigation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
Application: this compound can be used to study the regulation of the HPA axis by examining its ability to stimulate the release of adrenocorticotropic hormone (ACTH) from pituitary cells. This is a critical application for understanding the neuroendocrine response to stress.
Experimental Protocol: In Vitro ACTH Release from Pituitary Cells
-
Cell Culture: Primary pituitary cells from a suitable animal model (e.g., rat, goldfish) are isolated and cultured in an appropriate medium.[1]
-
Cell Plating: Seed the pituitary cells in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24-48 hours.
-
Peptide Preparation: Prepare a stock solution of this compound peptide in a suitable vehicle (e.g., sterile water, PBS). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10 pM to 100 nM).[1]
-
Stimulation: Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
ACTH Measurement: Quantify the concentration of ACTH in the collected supernatants using a commercially available ELISA kit or radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration of released ACTH against the corresponding this compound concentration to generate a dose-response curve and determine the EC50 value.
Quantitative Data:
| Parameter | Value | Reference |
| Potency in stimulating ACTH release (in vitro) | 2-3 times more potent than CRF or sauvagine in goldfish pituitary cells. | [2][3] |
| Effective Concentration Range for ACTH Release | 10 pM to 100 nM in cultured rat pituitary cells. | [1] |
Signaling Pathway:
This compound stimulates ACTH release by binding to corticotropin-releasing factor receptor 1 (CRF1R) on pituitary corticotrophs. This interaction activates the Gs alpha subunit of the G-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates downstream targets, culminating in the synthesis and secretion of ACTH.
This compound signaling pathway for ACTH release.
Cardiovascular Research: Smooth Muscle Contraction
Application: this compound can be utilized to investigate its effects on vascular tone by measuring the contraction of isolated smooth muscle preparations, such as aortic rings. This is relevant for studying its role in blood pressure regulation.
Experimental Protocol: Aortic Ring Contraction Assay
-
Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and place it in cold, oxygenated Krebs-Henseleit buffer. Carefully remove adherent connective and adipose tissue.
-
Ring Preparation: Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
This compound Stimulation: After a washout period, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the this compound concentration to determine the EC50.
Signaling Pathway:
This compound, through its interaction with the Urotensin Receptor (UTR), a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. DAG, in parallel, activates Protein Kinase C (PKC), which can also contribute to the contractile response.
This compound signaling for smooth muscle contraction.
Cellular Signaling Studies: Intracellular Calcium Mobilization
Application: To dissect the intracellular signaling pathways activated by this compound, its effect on intracellular calcium levels can be monitored in real-time using fluorescent calcium indicators.
Experimental Protocol: Calcium Imaging
-
Cell Culture and Dye Loading: Culture cells expressing the Urotensin Receptor (e.g., HEK293 cells transfected with the UTR) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Perfuse the cells with a physiological buffer and record the baseline fluorescence intensity for a few minutes.
-
This compound Stimulation: Perfuse the cells with a buffer containing a specific concentration of this compound and continue to record the fluorescence intensity.
-
Data Acquisition: Capture images at regular intervals to monitor the change in fluorescence over time.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).
Experimental Workflow:
Workflow for intracellular calcium imaging.
This document provides a starting point for researchers working with this compound. It is essential to consult the primary literature for more specific details and to optimize protocols for your particular experimental system.
References
Troubleshooting & Optimization
challenges in raising specific antibodies against Urotensin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with antibodies against Urotensin I (UI). Due to its nature as a small peptide with significant homology to other members of the corticotropin-releasing factor (CRF) family, raising and utilizing specific anti-Urotensin I antibodies presents unique challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing specific antibodies against this compound?
The primary challenge in generating specific antibodies to this compound is its high sequence homology with other endogenous peptides, particularly urocortins and CRF.[1][2] This can lead to significant cross-reactivity, where the antibody recognizes these related peptides in addition to this compound, compromising assay specificity. As a small peptide, this compound is also poorly immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.
Q2: How can I ensure the specificity of my anti-Urotensin I antibody?
Rigorous validation is crucial. We recommend the following strategies:
-
Peptide Competition ELISA: Pre-incubate the antibody with an excess of the this compound peptide before performing the ELISA. A specific antibody will show a significantly reduced signal in the presence of the competing peptide.
-
Cross-Reactivity Testing: Test the antibody against other members of the CRF family (e.g., CRF, Urocortin I, II, and III) to determine the percentage of cross-reactivity.
-
Western Blotting: Use the antibody to probe tissue extracts from known this compound-expressing and non-expressing tissues. A specific antibody should yield a band at the expected molecular weight only in the positive control.
-
Immunohistochemistry (IHC) on Control Tissues: Stain tissue sections from areas known to be rich in this compound (e.g., fish pituitary) and, as a negative control, tissues known to lack this compound.[3][4]
Q3: My ELISA is showing high background. What are the possible causes and solutions?
High background in an ELISA can be caused by several factors. Here are some common issues and their solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Inadequate Washing | Increase the number of wash steps and ensure complete removal of the wash buffer between steps. |
| Non-Specific Binding of Secondary Antibody | Include a control well with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Q4: I am not getting any signal in my Western blot. What should I do?
A lack of signal in a Western blot can be frustrating. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low Abundance of this compound in the Sample | This compound is a secreted peptide and may be present at low levels in tissue lysates. Consider using immunoprecipitation to enrich for your target protein before running the Western blot. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Incorrect Antibody Dilution | The primary antibody concentration may be too low. Try a range of dilutions to find the optimal concentration. |
| Inactive Secondary Antibody or Substrate | Ensure that your secondary antibody and detection reagents are not expired and have been stored correctly. |
| This compound is a Small Peptide | Small peptides like this compound can be difficult to retain on standard PVDF membranes. Consider using a membrane with a smaller pore size (e.g., 0.2 µm). |
Experimental Protocols
Protocol 1: Immunization for Polyclonal Antibody Production against this compound
This protocol outlines a general procedure for generating polyclonal antibodies against a synthetic this compound peptide.
1. Antigen Preparation:
- Synthesize a this compound peptide fragment (typically 10-15 amino acids) with a terminal cysteine residue for conjugation. To enhance specificity, select a region of this compound with the least homology to other CRF family peptides.
- Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a bifunctional crosslinker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
- Purify the peptide-KLH conjugate by dialysis to remove unreacted peptide and crosslinker.
2. Immunization Schedule:
- Primary Immunization: Emulsify 100-200 µg of the peptide-KLH conjugate in Complete Freund's Adjuvant (CFA) and inject subcutaneously into rabbits at multiple sites.
- Booster Injections: Administer booster injections of 50-100 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 3-4 weeks.
- Titer Monitoring: Collect small blood samples 10-14 days after each booster to monitor the antibody titer by indirect ELISA against the unconjugated this compound peptide.
3. Antiserum Collection:
- Once a high antibody titer is achieved (typically after 2-3 booster injections), collect a larger volume of blood and prepare the antiserum by allowing the blood to clot and separating the serum.
Protocol 2: Affinity Purification of Anti-Urotensin I Antibodies
This protocol describes the purification of specific antibodies from the antiserum using an antigen-affinity column.
1. Column Preparation:
- Immobilize the unconjugated this compound peptide onto an agarose-based resin (e.g., SulfoLink Coupling Resin) through the terminal cysteine residue.
- Pack the resin into a chromatography column and equilibrate with a binding buffer (e.g., PBS, pH 7.4).
2. Antibody Binding:
- Dilute the antiserum in the binding buffer and pass it over the affinity column. The anti-Urotensin I antibodies will bind to the immobilized peptide.
3. Washing:
- Wash the column extensively with the binding buffer to remove unbound proteins.
4. Elution:
- Elute the bound antibodies using a low pH elution buffer (e.g., 100 mM glycine, pH 2.5). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.0) to immediately restore the pH.
5. Dialysis and Storage:
- Pool the antibody-containing fractions and dialyze against PBS to remove the elution buffer components.
- Measure the antibody concentration and store at -20°C or -80°C.
Protocol 3: Competitive ELISA for this compound Quantification
This protocol provides a method for quantifying this compound in biological samples.
1. Plate Coating:
- Coat the wells of a 96-well microplate with a known amount of this compound peptide in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
2. Blocking:
- Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Competition Reaction:
- In a separate plate or tubes, pre-incubate your samples or standards with a fixed, limiting concentration of the anti-Urotensin I antibody for 1-2 hours.
- Transfer the antibody-sample/standard mixture to the this compound-coated plate.
4. Incubation and Washing:
- Incubate for 1-2 hours at room temperature to allow the free antibody to bind to the coated antigen.
- Wash the plate thoroughly to remove unbound antibody-antigen complexes.
5. Detection:
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour.
- Wash the plate and add a TMB substrate. The color development is inversely proportional to the amount of this compound in the sample.
6. Absorbance Reading and Calculation:
- Stop the reaction with a stop solution and read the absorbance at 450 nm.
- Generate a standard curve and determine the concentration of this compound in your samples.
Data Presentation
Table 1: Example Cross-Reactivity Profile of a Polyclonal Anti-Urotensin I Antibody
The following table illustrates the type of data you should generate or look for when validating an anti-Urotensin I antibody. The values are hypothetical and for illustrative purposes only.
| Peptide | Sequence Homology to this compound | % Cross-Reactivity |
| This compound | 100% | 100% |
| Urocortin I | ~63% | < 5% |
| Corticotropin-Releasing Factor (CRF) | ~45% | < 1% |
| Urocortin II | Low | < 0.1% |
| Urocortin III | Low | < 0.1% |
Visualizations
Diagram 1: Experimental Workflow for Specific Anti-Urotensin I Antibody Production
References
- 1. This compound–CRF–Urocortins: A mermaid’s tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights into CRF Peptides and Their Receptors | MDPI [mdpi.com]
- 3. Identification of an this compound-like peptide in the pituitary of the lungfish Protopterus annectens: immunocytochemical localization and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical localization of this compound/corticotropin-releasing factor, urotensin II, and serotonin immunoreactivities in the caudal spinal cord of nonteleost fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming non-specific binding in Urotensin I receptor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Urotensin II Receptor (UTR) assays. As the Urotensin I receptor is not a standard nomenclature, this guide focuses on the well-characterized Urotensin II Receptor (UTR), also known as GPR14.
Troubleshooting Guide: Overcoming Non-Specific Binding
High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate data. This guide addresses common causes of high NSB in UTR assays and provides practical solutions.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding (NSB) is observed across the assay plate. | 1. Suboptimal Blocking: The blocking agent in the assay buffer may be insufficient or ineffective. 2. Radioligand Issues: The radioligand may be "sticky" or used at too high a concentration. 3. Incubation Time: The incubation period may be too long, allowing for greater non-specific interactions. | 1. Optimize Blocking Agent: Ensure the assay buffer contains an appropriate concentration of a blocking agent like Bovine Serum Albumin (BSA), typically around 0.1%. Consider testing other blocking agents such as casein or polyvinylpyrrolidone (PVP). 2. Radioligand Concentration: Use the lowest concentration of radioligand that provides an adequate signal-to-noise ratio. For competition assays, the radioligand concentration should be at or below its Kd. 3. Reduce Incubation Time: Determine the optimal incubation time by performing a time-course experiment to find the point of equilibrium for specific binding. |
| NSB is high, but only in wells with cell membranes/tissue. | 1. Receptor Concentration: Too high a concentration of the receptor preparation can lead to increased non-specific binding sites. 2. Membrane Preparation Quality: Poor quality membrane preparations may contain contaminants that contribute to NSB. | 1. Titrate Receptor Concentration: Perform experiments with varying concentrations of your membrane/tissue preparation to find the optimal amount that maximizes specific binding while minimizing NSB. 2. Improve Membrane Preparation: Ensure proper homogenization and centrifugation steps to obtain a clean membrane fraction. |
| High background is observed on the filter paper. | 1. Filter Binding: The radioligand may be binding directly to the filter material. 2. Inadequate Washing: Insufficient or improper washing of the filters after incubation fails to remove unbound radioligand effectively. | 1. Pre-soak Filters: Pre-soak the glass fiber filters in a solution containing a blocking agent, such as 0.5% polyethyleneimine (PEI) or 5% skim milk, for at least one hour before use.[1] 2. Optimize Washing: Increase the number of washes with ice-cold wash buffer. Ensure the wash volume is adequate to thoroughly rinse the filters. |
| Non-specific binding is not effectively displaced by the unlabeled ligand. | 1. Unlabeled Ligand Concentration: The concentration of the unlabeled ligand may be too low to effectively compete for all specific binding sites. 2. Choice of Unlabeled Ligand: The unlabeled ligand may not have a high enough affinity to displace the radioligand from the specific binding sites. | 1. Increase Unlabeled Ligand Concentration: Use a concentration of the unlabeled ligand that is at least 100-fold higher than its Ki to define non-specific binding. 2. Select an Appropriate Unlabeled Ligand: Use an unlabeled ligand with a known high affinity for the UTR. For defining NSB, a structurally different compound from the radioligand is often preferred. |
Frequently Asked Questions (FAQs)
Q1: What is the Urotensin II Receptor and what are its endogenous ligands?
The Urotensin II Receptor (UTR), also known as GPR14, is a G protein-coupled receptor (GPCR).[2] Its primary endogenous ligands are Urotensin II (U-II), a potent vasoconstrictor, and Urotensin II-Related Peptide (URP).[2]
Q2: What is the typical signaling pathway for the Urotensin II Receptor?
The UTR primarily couples to the Gq/11 family of G proteins.[3] Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
Q3: What are the key considerations for setting up a UTR radioligand binding assay?
Key considerations include selecting a high-affinity radioligand (e.g., [125I]hU-II), optimizing the concentrations of the radioligand and receptor preparation, choosing an appropriate assay buffer with a suitable blocking agent, and determining the optimal incubation time and temperature to reach equilibrium.[1]
Q4: How can I be sure that my assay is measuring specific binding to the UTR?
To confirm specificity, perform competition binding experiments with known UTR agonists and antagonists. These compounds should displace the radioligand in a concentration-dependent manner. Additionally, running the assay with a cell line that does not express the UTR can serve as a negative control.
Q5: What are some common non-radioactive alternatives to radioligand binding assays for UTR?
Common non-radioactive methods include fluorescence-based calcium mobilization assays, which measure the downstream effects of UTR activation, and label-free technologies that detect changes in cellular impedance or mass upon ligand binding.
Data Presentation
Table 1: Binding Affinities (Ki/IC50/pKi) of Selected Ligands for the Human Urotensin II Receptor
| Ligand | Ligand Type | Binding Affinity (Ki/IC50) | Binding Affinity (pKi) | Reference |
| Urotensin II (human) | Agonist | IC50: 1.2 ± 0.2 nM | 8.92 | [4] |
| Palosuran (ACT-058362) | Antagonist | IC50: 3.6 ± 0.2 nM | 8.44 | [4] |
| SB-611812 | Antagonist | Ki: 121 nM | 6.92 | [4] |
| Urantide | Antagonist | - | 8.3 | [5] |
Note: Binding affinities can vary depending on the assay conditions and cell system used.
Experimental Protocols
Detailed Protocol for a Urotensin II Receptor Radioligand Binding Assay
This protocol is a representative example and may require optimization for specific experimental conditions.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cells recombinantly expressing the human Urotensin II Receptor.
-
Radioligand: [125I]-human Urotensin II ([125I]hU-II).
-
Unlabeled Ligand: Unlabeled human Urotensin II for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl, ice-cold.
-
Glass Fiber Filters: Whatman GF/C or equivalent.
-
Filter Pre-soaking Solution: 0.5% polyethyleneimine (PEI) or 5% skim milk.[1]
-
96-well Plates.
-
Scintillation Fluid and Vials.
-
Filtration Apparatus.
-
Gamma Counter.
2. Procedure:
-
Filter Preparation: Pre-soak the glass fiber filters in the pre-soaking solution for at least 1 hour at 4°C.
-
Assay Setup:
-
Add 50 µL of binding buffer to each well of a 96-well plate.
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of unlabeled hU-II at a final concentration of 1 µM.
-
Add 50 µL of the cell membrane preparation (the optimal concentration should be predetermined).
-
Initiate the binding reaction by adding 50 µL of [125I]hU-II at a final concentration of ~0.1-0.5 nM.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[1]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash each filter rapidly with 3 x 4 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a gamma counter.
-
3. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, calculate the percentage of specific binding at each concentration of the competing ligand and determine the IC50 value by non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: UTR Signaling Pathway.
References
- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 3. Urotensin-II - Wikipedia [en.wikipedia.org]
- 4. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting low signal in Urotensin I Western blotting
Welcome to the technical support center for Urotensin II Western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection of Urotensin II via Western blot.
Troubleshooting Guide: Low or No Signal
A common issue encountered during Western blotting is a weak or absent signal for the target protein. This guide provides a systematic approach to identifying and resolving the potential causes of low signal when detecting Urotensin II.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands for Urotensin II. What are the most likely causes?
A weak or absent signal can stem from several factors throughout the Western blotting workflow. The primary areas to investigate are the antibody performance, the protein sample and loading, protein transfer efficiency, and the detection method.
Q2: How can I optimize my primary antibody incubation for Urotensin II detection?
The concentration and incubation conditions of the primary antibody are critical.[1][2]
-
Antibody Concentration: The optimal antibody concentration can vary between manufacturers and even between different lots of the same antibody. It is essential to perform an antibody titration to determine the ideal dilution.[2] If the manufacturer provides a recommended starting dilution, you can test a range of dilutions around that recommendation (e.g., 1:500, 1:1000, 1:2000). For Urotensin II, a starting dilution of 1:200 to 1:1000 is often recommended.
-
Incubation Time and Temperature: Increasing the incubation time can enhance the signal.[3] Standard incubation is 1-2 hours at room temperature; however, incubating the membrane with the primary antibody overnight at 4°C can significantly improve the signal for low-abundance proteins.[4]
-
Antibody Activity: Ensure your antibody has been stored correctly according to the manufacturer's instructions and has not expired. Repeated freeze-thaw cycles should be avoided. To test the antibody's activity, a dot blot with a positive control is a quick and effective method.[5]
Q3: My signal is still weak after optimizing the primary antibody. What should I check next?
If the primary antibody is not the issue, consider the following:
-
Secondary Antibody: The secondary antibody should be specific to the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Similar to the primary antibody, the concentration of the secondary should be optimized. Typical dilutions range from 1:5,000 to 1:20,000.[6]
-
Protein Sample and Loading:
-
Low Expression: Urotensin II may be expressed at low levels in your specific cell or tissue type. It is advisable to run a positive control, such as a cell lysate known to express Urotensin II, to confirm your protocol is working.[7]
-
Insufficient Protein Load: For whole-cell lysates, a protein load of 20-30 µg per lane is a good starting point.[7] If the target is expected to be in low abundance, increasing the load to 50 µg or more may be necessary.[8]
-
Sample Degradation: Ensure that protease inhibitors were included in your lysis buffer to prevent protein degradation.[7] Samples should be kept on ice and stored at -80°C for long-term use.
-
-
Protein Transfer:
-
Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane will result in a weak signal. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Membrane Choice: For smaller proteins like the Urotensin II precursor (~14-16 kDa), a PVDF membrane with a 0.2 µm pore size is recommended to prevent the protein from passing through the membrane.
-
Transfer Conditions: Ensure there are no air bubbles between the gel and the membrane, as this will block transfer.[5] For larger proteins, a wet transfer overnight at 4°C may be more efficient than a semi-dry transfer.
-
Q4: I've checked my antibodies, samples, and transfer, but the signal is still low. What about the detection step?
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough for your target's abundance. If you have a weak signal, using a more sensitive substrate can make a significant difference.
-
Exposure Time: Increase the exposure time to the film or digital imager.[3] Be mindful that longer exposure times can also increase background noise.
Quantitative Data Summary
| Parameter | Recommendation | Typical Range |
| Protein Load | 20-50 µg of total protein per lane | 10-100 µg |
| Primary Antibody Dilution | Titrate to find the optimal concentration | 1:200 - 1:5000 |
| Secondary Antibody Dilution | Titrate to find the optimal concentration | 1:5000 - 1:20,000 |
| Primary Antibody Incubation | Overnight at 4°C for low abundance proteins | 1-2 hours at RT or overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature | 1-2 hours at RT |
| Membrane Pore Size | 0.2 µm for proteins <20 kDa | 0.2 µm or 0.45 µm |
Experimental Protocols
Detailed Urotensin II Western Blot Protocol
This protocol provides a general guideline. Optimization of specific steps may be required for your particular samples and antibodies.
-
Sample Preparation (Cell Lysates):
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. For the Urotensin II precursor (~14-16 kDa), a 12-15% acrylamide gel is suitable.
-
Run the gel in 1X running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane (0.2 µm), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. For a wet transfer, this is typically done at 100V for 1 hour or overnight at a lower voltage at 4°C.
-
-
Immunodetection:
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-Urotensin II antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a digital imaging system to visualize the bands.
-
Mandatory Visualizations
Urotensin II Signaling Pathway
Caption: Urotensin II signaling pathway.
Western Blotting Experimental Workflow
Caption: Western blotting experimental workflow.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Ligands and signaling of the G-protein-coupled receptor GPR14, expressed in human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin-II - Wikipedia [en.wikipedia.org]
- 8. Urotensin II, human - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Recombinant Urotensin I Expression
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the yield of recombinant Urotensin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (UI) is a 41-amino acid neuropeptide originally isolated from the caudal neurosecretory system of fish.[1][2] It is a member of the corticotropin-releasing factor (CRF) family of peptides and is considered a phylogenetic prototype of this group.[1] In mammals, its ortholog is urocortin I (Ucn I).[2] this compound is known to have a potent and long-lasting hypotensive effect by causing selective vasodilation.[1]
Q2: What are the main challenges in expressing recombinant this compound?
A2: As a small peptide, this compound faces several expression challenges. These include potential degradation by host cell proteases, formation of insoluble aggregates (inclusion bodies) when expressed at high levels, and the metabolic burden placed on the expression host.[3][4] Furthermore, as a peptide hormone, ensuring its proper folding and biological activity post-purification is critical.
Q3: Which expression systems are suitable for this compound production?
A3: Escherichia coli (E. coli) is a commonly used host for producing small peptides like this compound due to its rapid growth, low cost, and well-understood genetics.[3] Other systems like yeast or mammalian cells can be used, particularly if specific post-translational modifications are required, but often come with higher costs and more complex culture conditions.[5]
Q4: What is the role of a fusion tag in this compound expression?
A4: A fusion tag is a protein or peptide sequence fused to this compound to improve its expression, solubility, and purification.[6][7] For example, tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly enhance the solubility of the target peptide.[7] Affinity tags like the polyhistidine (His-tag) are commonly used to simplify purification via immobilized metal affinity chromatography (IMAC).
Troubleshooting Guide
Issue 1: Low or No Expression of this compound
Q: I have cloned the this compound gene into an expression vector, but I am seeing very little or no target protein on my SDS-PAGE or Western blot. What could be the cause?
A: Low or no expression is a common issue that can be traced back to several factors, from the gene sequence to the host cell.
Possible Causes & Solutions:
-
Codon Bias: The codons in your this compound gene may be rare for the E. coli translational machinery, leading to stalled or aborted translation.[6]
-
Inefficient Transcription/Translation Initiation: The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal.
-
mRNA Instability: The mRNA transcript for this compound might be unstable and degrade quickly within the host cell.
-
Solution: While harder to diagnose, vector choice can influence mRNA stability. Ensure your vector includes a robust transcriptional terminator.[6]
-
-
Plasmid Instability or Incorrect Sequence: The expression plasmid may be unstable, or a mutation may have occurred during cloning.
-
Solution: Always verify your final construct by sequencing. Perform a plasmid mini-prep from your expression culture to confirm its integrity.
-
-
Protein Degradation: The small this compound peptide may be rapidly degraded by host cell proteases.
-
Solution: Use a protease-deficient E. coli strain, such as BL21(DE3).[3] Additionally, adding protease inhibitors during cell lysis is crucial.
-
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)
Q: I can see a strong band at the expected molecular weight, but it's all in the insoluble pellet after cell lysis. How can I increase the solubility of my protein?
A: Formation of insoluble inclusion bodies is a frequent problem when overexpressing proteins in E. coli.[3] This happens when the rate of protein synthesis exceeds the cell's capacity to fold it correctly.
Possible Causes & Solutions:
-
High Expression Rate: A very strong promoter and high inducer concentration can lead to rapid protein synthesis, overwhelming the cellular folding machinery.
-
Solution 1: Lower Induction Temperature: After adding the inducer (e.g., IPTG), reduce the culture temperature to 15-25°C.[6][7] This slows down cellular processes, including transcription and translation, giving the peptide more time to fold correctly.[6]
-
Solution 2: Reduce Inducer Concentration: Titrate the IPTG concentration to a lower level (e.g., 0.1-0.4 mM). This can reduce the rate of transcription and subsequently improve solubility.[6][8]
-
-
Lack of a Solubilizing Partner: Small peptides can be prone to aggregation.
-
Solution: Express this compound with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or a small negatively charged tag like the Mocr tag.[7][8] These partners can act as a scaffold to promote proper folding and keep the target peptide soluble.
-
-
Host Strain Environment: The cytoplasmic environment of the host strain may not be conducive to proper folding.
-
Solution: Test different E. coli expression strains. Some strains are specifically engineered to enhance cytoplasmic disulfide bond formation or contain chaperone proteins that can assist in folding.
-
Issue 3: Low Final Yield After Purification
Q: My expression looks good and the protein is soluble, but I lose most of it during the purification steps. How can I improve my final yield?
A: Protein loss during purification can occur due to degradation, inefficient binding to chromatography resins, or poor elution.
Possible Causes & Solutions:
-
Protease Activity: Proteases released during cell lysis can degrade the target protein.
-
Solution: Keep the sample cold at all times and add a commercial protease inhibitor cocktail to your lysis buffer.
-
-
Inefficient Chromatography: The choice of purification method and its optimization are critical.
-
Solution 1 (Affinity Chromatography): If using a His-tag, ensure the binding buffer pH is optimal (usually 7.5-8.0) and that the imidazole concentration in the wash steps is high enough to remove non-specific binders but low enough to not elute your protein.
-
Solution 2 (Reversed-Phase HPLC): For a small peptide like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and effective purification method.[9] Use a C18 column and optimize the gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) to achieve sharp peaks and good separation from contaminants.[9]
-
-
Protein Precipitation: The protein may precipitate when the buffer composition changes during purification.
-
Solution: Perform small-scale trials to test buffer compatibility and solubility before scaling up purification. Ensure the pH and ionic strength of your buffers are appropriate for keeping this compound soluble.
-
Data Presentation: Optimizing Expression Conditions
The following tables present illustrative data based on common outcomes in recombinant peptide expression to guide optimization.
Table 1: Illustrative Effect of Host Strain and Induction Temperature on Protein Solubility
| Host Strain | Induction Temp. (°C) | Inducer (IPTG) Conc. | Soluble Fraction (%) | Insoluble Fraction (%) |
| BL21(DE3) | 37 | 1.0 mM | ~15% | ~85% |
| BL21(DE3) | 25 | 0.5 mM | ~40% | ~60% |
| BL21(DE3) | 18 | 0.2 mM | ~75% | ~25% |
| SHuffle® T7 | 18 | 0.2 mM | ~80% | ~20% |
Table 2: Illustrative Comparison of Fusion Tags on Total Yield and Solubility
| Fusion Tag | Tag Size (kDa) | Expression Level | Solubility of Fusion Protein | Final Yield (mg/L) |
| None | N/A | Low | Poor | < 1 |
| 6xHis-tag | ~1 | Moderate | Moderate | ~5-10 |
| GST | ~26 | High | Good | ~15-20 |
| MBP | ~42 | Very High | Excellent | >30 |
Experimental Protocols
Protocol 1: Gene Synthesis and Codon Optimization
-
Obtain the Amino Acid Sequence: Start with the 41-amino acid sequence of this compound.
-
Codon Optimization: Use a gene optimization algorithm (available through various gene synthesis vendors) to back-translate the amino acid sequence into a DNA sequence optimized for expression in E. coli K12 or B strains. This process replaces rare codons with more frequently used ones.
-
Add Flanking Sequences:
-
Add restriction sites to the 5' and 3' ends of the gene for cloning into your chosen expression vector (e.g., NdeI and XhoI for pET vectors).
-
Incorporate a start codon (ATG) at the 5' end.
-
Add two stop codons (e.g., TAA TGA) at the 3' end to ensure efficient termination.
-
If using a fusion tag, design the gene to be in-frame with the tag. Include a protease cleavage site (e.g., TEV or Thrombin) between the tag and the this compound sequence to allow for tag removal after purification.
-
-
Gene Synthesis: Order the fully designed, optimized synthetic gene from a commercial vendor.
Protocol 2: Expression of this compound in E. coli
-
Transformation: Transform the verified expression plasmid into a suitable E. coli expression host, such as BL21(DE3). Plate on LB-agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Add IPTG to a final concentration of 0.2-0.5 mM.
-
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Purification via Reversed-Phase HPLC (RP-HPLC)
This protocol assumes the fusion tag has been cleaved and the sample has been partially purified.
-
Sample Preparation: Solubilize the crude this compound peptide in Buffer A. If the sample is in an incompatible buffer, perform a buffer exchange. Centrifuge the sample to remove any particulates.
-
Buffer Preparation:
-
Buffer A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in 90% Acetonitrile / 10% HPLC-grade water.
-
Degas both buffers before use.
-
-
Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with Buffer A until a stable baseline is achieved.
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% Buffer B to 65% Buffer B over 30-40 column volumes. The exact gradient will need to be optimized.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing pure this compound. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a powder.
Visualizations
Troubleshooting and Optimization Workflow
Caption: Troubleshooting flowchart for recombinant this compound expression.
General Experimental Workflow
Caption: Workflow for recombinant this compound production.
Simplified this compound Signaling Pathway
Caption: Simplified this compound receptor signaling pathway.
References
- 1. Isolation, analysis of structure, synthesis, and biological actions of this compound neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Expression and Regulation of this compound and Corticotropin-Releasing Hormone Receptors in Ovary of Olive Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biomatik.com [biomatik.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. bachem.com [bachem.com]
Validation & Comparative
A Comparative Analysis of Urotensin I and Urotensin II Functions: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the physiological functions, receptor interactions, and signaling pathways of Urotensin I (and its mammalian homologue, Urocortin 1) and Urotensin II. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear, objective comparison of these two potent vasoactive peptides.
Introduction
This compound (U-I) and Urotensin II (U-II) are two distinct neuropeptides that, despite their similar nomenclature, exhibit contrasting physiological effects, mediated by different receptors and signaling cascades. U-I, primarily studied through its mammalian equivalent Urocortin 1 (Ucn1), is a member of the corticotropin-releasing factor (CRF) family and is generally associated with vasodilation and stress-coping responses. In contrast, U-II is recognized as one of the most potent endogenous vasoconstrictors, playing a significant role in cardiovascular and renal pathophysiology. This guide will delve into a detailed comparison of their functions, supported by experimental data.
Comparative Overview of Physiological Functions
This compound/Urocortin 1 and Urotensin II exert a wide range of effects on various physiological systems, with their cardiovascular actions being the most prominent and often opposing.
| Feature | This compound / Urocortin 1 | Urotensin II |
| Primary Cardiovascular Effect | Vasodilation, increased heart rate, increased coronary blood flow | Potent vasoconstriction |
| Receptor Family | Corticotropin-Releasing Factor (CRF) Receptors (CRF1, CRF2) | Urotensin Receptor (UTR), also known as GPR14 |
| Primary Signaling Pathway | Gs-protein coupled, leading to increased intracellular cyclic AMP (cAMP) | Gq/11-protein coupled, leading to increased intracellular Calcium (Ca2+) |
| Role in Stress Response | Mediates "stress-coping" responses, anxiolysis | Implicated in stress-related behaviors |
| Metabolic Effects | Decreases appetite | Inhibits insulin release, modulates glucose metabolism |
| Renal Effects | Enhances renal function in heart failure models | Modulates glomerular filtration, can reduce renal blood flow[1] |
| Other Notable Functions | Immunomodulation, cardioprotection | Promotes cardiac fibrosis and hypertrophy, involved in atherosclerosis |
Quantitative Analysis of Receptor Binding and Functional Potency
The distinct actions of this compound/Urocortin 1 and Urotensin II are rooted in their selective and high-affinity binding to their respective G-protein coupled receptors (GPCRs).
Table 1: Receptor Binding Affinities (Ki values)
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Urocortin 1 | CRF1 | Rat | ~0.2 | [2] |
| Urocortin 1 | CRF2 | Human | 0.17 (0.15–1.7) | [2] |
| Urotensin II | UTR | Human | 2.7 - 8.7 | [3] |
| Urotensin II | UTR | Rat | 1.65 ± 0.04 | [4] |
Table 2: Functional Potency (EC50/IC50 values)
| Ligand | Assay | Cell/Tissue | EC50/IC50 (nM) | Reference |
| Urocortin 1 | cAMP Accumulation | HEK 293 cells expressing CRF1 | ~1-2.5 fold more potent than CRF | [2] |
| Urotensin II | Calcium Mobilization | CHO cells expressing human UTR | 8.11 | [5] |
| Urotensin II | Vasoconstriction | Rat isolated aorta | -log[EC50] 9.68±0.24–8.73±0.08 | [6] |
Table 3: Comparative Effects on Mean Arterial Pressure (MAP)
| Peptide | Species/Condition | Dose | Change in MAP | Reference |
| Urocortin 2 (CRF2 agonist) | Hypertensive Rats | 2.5 µg/kg | ↓ 29 mmHg | [7] |
| Urocortin 2 | Humans with Heart Failure | Infusion | ↓ 9.161 mmHg | [8] |
| Urotensin II | Anesthetized Cat | 1 nmol/kg i.v. | ↑ from 99±14 to 183±15 mmHg | [6] |
| Urotensin II | Anesthetized Rats | low concentrations | ↓ Blood Pressure | [6] |
Signaling Pathways
The opposing physiological effects of this compound/Urocortin 1 and Urotensin II can be attributed to their distinct downstream signaling cascades.
This compound / Urocortin 1 Signaling
Urocortin 1 primarily binds to CRF1 and CRF2 receptors, which are coupled to the Gs alpha subunit of the heterotrimeric G-protein. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses such as smooth muscle relaxation (vasodilation) and increased cardiac contractility.
Caption: this compound/Urocortin 1 Signaling Pathway.
Urotensin II Signaling
Urotensin II binds to the UTR (GPR14), which is coupled to the Gq/11 alpha subunit. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key second messenger that initiates a cascade of events, including the activation of protein kinase C (PKC) and calmodulin, ultimately leading to smooth muscle contraction (vasoconstriction).
References
- 1. Urocortin stimulates the ERK1/2 signaling pathway and the proliferation of HeLa cells via CRF receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, pharmacology, and therapeutic relevance of urocortins in mammals: ancient CRF paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urantide mimics urotensin-II induced calcium release in cells expressing recombinant UT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Assessment of clinical data on urocortins and their therapeutic potential in cardiovascular diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urotensin II and Corticotropin-Releasing Factor (CRF) Activity
This guide provides an objective comparison of the biological activities of Urotensin II (U-II) and Corticotropin-Releasing Factor (CRF). Intended for researchers, scientists, and professionals in drug development, this document details their respective signaling pathways, functional potencies, and the experimental methodologies used to characterize them. While both are peptide hormones, they activate distinct receptor systems and physiological responses, representing different but crucial targets for therapeutic intervention.
Urotensin II is a cyclic peptide and the most potent vasoconstrictor identified in mammals, playing a significant role in cardiovascular homeostasis.[1][2] In contrast, Corticotropin-Releasing Factor is the principal mediator of the endocrine stress response, primarily orchestrating the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] Although U-II and the CRF family are evolutionarily related—with fish urotensin I being a homolog of mammalian CRF—their physiological roles in mammals have diverged significantly.[5][6]
Receptor Interaction and Signaling Pathways
Urotensin II and CRF exert their effects by binding to distinct G-protein coupled receptors (GPCRs), initiating separate intracellular signaling cascades.
Urotensin II Signaling: U-II binds exclusively to the Urotensin receptor (UT), previously known as GPR14.[7][8] The UT receptor primarily couples to Gαq proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][10] This cascade is central to U-II's potent vasoconstrictor effects. Additionally, U-II signaling involves other pathways, including the RhoA/Rho kinase pathway, which contributes to smooth muscle contraction, and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways like ERK1/2 and p38, linking U-II to cellular growth and hypertrophy.[9][11][12]
References
- 1. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of urotensin II in cardiovascular and renal physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution and physiology of the corticotropin-releasing factor (CRF) family of neuropeptides in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of Urocortins and Corticotropin-Releasing Factor Receptors in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Urotensin-II - Wikipedia [en.wikipedia.org]
- 11. journals.plos.org [journals.plos.org]
- 12. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
